Ddctp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLKCWCREKRROD-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343965 | |
| Record name | Dideoxycytidine 5'-Triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66004-77-1, 93939-77-6 | |
| Record name | DdCTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dideoxycytidine 5'-Triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Dideoxycytidine Triphosphate (ddCTP) in Sanger Sequencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of dideoxycytidine triphosphate (ddCTP) in Sanger sequencing, a cornerstone technology in molecular biology and genomics. We will delve into the underlying principles of the chain termination method, provide detailed experimental protocols, and present quantitative data and visual workflows to offer a comprehensive understanding of this process for professionals in research and drug development.
The Core Principle: Chain Termination by Dideoxynucleotides
Sanger sequencing, also known as the dideoxy chain termination method, relies on the enzymatic synthesis of a DNA strand complementary to a template of interest.[1][2][3][4] The process is ingeniously halted at specific nucleotide positions by the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[1][5][6][7]
Unlike their natural counterparts, deoxynucleoside triphosphates (dNTPs), which possess a hydroxyl (-OH) group at the 3' carbon of the deoxyribose sugar, ddNTPs lack this crucial functional group.[3][6][7] The 3'-OH group is essential for the formation of a phosphodiester bond with the 5' phosphate group of the incoming nucleotide, thus enabling the extension of the DNA chain.[3][6] When a DNA polymerase incorporates a ddNTP into the growing strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis.[3][5][6]
The Specific Function of this compound
Within the Sanger sequencing reaction, dideoxycytidine triphosphate (this compound) serves as the specific chain terminator for the nucleotide guanine (G) on the template strand. When the DNA polymerase encounters a guanine on the template, it will attempt to incorporate a complementary cytosine nucleotide. While it will predominantly incorporate the standard dCTP, it will occasionally incorporate a this compound. The incorporation of this compound results in a DNA fragment that specifically ends at that cytosine position.[8]
In the classic manual Sanger sequencing method, four separate reactions are set up, each containing all four dNTPs but only one type of ddNTP (ddATP, ddGTP, this compound, or ddTTP).[1][3][9] The reaction tube containing this compound will therefore produce a series of DNA fragments of varying lengths, each terminating at a cytosine position.[8]
In modern automated Sanger sequencing, all four ddNTPs, each labeled with a distinct fluorescent dye, are included in a single reaction.[1][7][10] The this compound is typically labeled with a specific color, allowing for the identification of fragments ending in cytosine during data analysis.[5]
Visualizing Chain Termination
The following diagram illustrates the fundamental difference between dNTP and ddNTP incorporation and the resulting chain termination.
Caption: dNTP vs. ddNTP incorporation in DNA synthesis.
Quantitative Data in Sanger Sequencing
The success of a Sanger sequencing reaction is highly dependent on the precise concentrations of its components. The ratio of dNTPs to ddNTPs is particularly critical as it determines the distribution of fragment lengths.[11]
| Component | Typical Concentration Range | Notes |
| DNA Template (Plasmid) | 100 ng/µl | High-quality, purified DNA is essential.[12] |
| DNA Template (PCR Product) | 10 ng/µl | Purified PCR products are required to remove unincorporated dNTPs and primers.[12] |
| Sequencing Primer | 0.5 - 1.0 µM (3.2 pmol/µl) | Primer length is typically 18-23 base pairs with a melting temperature (Tm) between 55°C and 60°C.[12][13] |
| dNTPs | 0.5 mM (each) | The concentration of deoxynucleotides should be significantly higher than dideoxynucleotides.[1] |
| ddNTPs | 0.005 mM (each) | The ideal concentration can range from 0.1 to 0.2 mM in some protocols, but a lower concentration relative to dNTPs is crucial.[1][6] |
| dNTP:ddNTP Ratio | ~100:1 | A common starting point, with ratios as low as 9:1 also being reported.[1][5][6] This ratio is adjusted to optimize for read length. |
| DNA Polymerase | Diluted to ~1.5 U/µl | Thermostable polymerases are used in cycle sequencing. |
| 5X Sequencing Buffer | 1X final concentration | Provides the optimal environment for the DNA polymerase. |
Experimental Protocols
Below are detailed methodologies for manual and automated Sanger sequencing.
Manual Sanger Sequencing (Chain-Termination PCR)
This protocol describes the classic four-reaction setup.
1. Reaction Setup:
-
Prepare four separate reaction tubes, labeling them 'G', 'A', 'T', and 'C'.
-
To each tube, add the following components:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA polymerase
-
A mix of all four dNTPs (dATP, dGTP, dCTP, dTTP)
-
-
To the 'G' tube, add ddGTP.
-
To the 'A' tube, add ddATP.
-
To the 'T' tube, add ddTTP.
-
To the 'C' tube, add this compound.
2. Chain-Termination PCR:
-
Perform thermal cycling to facilitate DNA synthesis. The cycles typically consist of:
-
Denaturation: Heat to ~95°C to separate the DNA strands.[3]
-
Annealing: Cool to allow the primer to bind to the template DNA.
-
Extension: Raise the temperature to the optimal temperature for the DNA polymerase to synthesize the new DNA strand.
-
3. Gel Electrophoresis:
-
After the PCR is complete, load the contents of each of the four reaction tubes into separate lanes of a high-resolution denaturing polyacrylamide gel.[3][8][9]
-
Apply an electric field to separate the DNA fragments based on their size. Smaller fragments will migrate faster through the gel.[8][9]
4. Sequence Determination:
-
Visualize the DNA fragments, typically through autoradiography if radiolabeled primers or nucleotides were used.[3]
-
Read the sequence from the bottom of the gel to the top, across the four lanes. The order of the bands corresponds to the sequence of the newly synthesized DNA strand.[14]
Automated Sanger Sequencing (Dye-Terminator Sequencing)
This protocol outlines the more common, single-reaction method using fluorescently labeled ddNTPs.
1. Reaction Setup:
-
Prepare a single reaction tube containing:
-
DNA template
-
Sequencing primer
-
DNA polymerase
-
A mix of all four dNTPs
-
A mix of all four ddNTPs, each labeled with a different fluorescent dye (e.g., this compound-blue, ddATP-green, ddGTP-yellow, ddTTP-red).[15]
-
2. Cycle Sequencing:
-
Perform cycle sequencing in a thermal cycler, similar to the manual method, to generate a population of fluorescently labeled DNA fragments of varying lengths.
3. Post-Reaction Cleanup:
-
Purify the reaction products to remove unincorporated dye-labeled ddNTPs, dNTPs, and primers. This can be done using methods like ethanol precipitation or spin columns.
4. Capillary Electrophoresis:
-
Load the purified sequencing products onto an automated capillary electrophoresis instrument.
-
An electric current is applied, causing the negatively charged DNA fragments to move through the capillary. The fragments are separated by size, with the smallest fragments moving the fastest.
5. Data Analysis:
-
As the fragments pass a detection window, a laser excites the fluorescent dyes on the ddNTPs.[16]
-
A detector records the color of the fluorescence for each fragment.
-
The instrument's software translates the sequence of colors into a DNA sequence, generating a chromatogram that displays the fluorescent peaks corresponding to each nucleotide.[16]
Workflow Diagrams
The following diagrams, created using the DOT language, visualize the key workflows in Sanger sequencing.
Sanger Sequencing Overall Workflow
References
- 1. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 2. cd-genomics.com [cd-genomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 10. youtube.com [youtube.com]
- 11. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 12. sourcebioscience.com [sourcebioscience.com]
- 13. mybiosource.com [mybiosource.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sanger Sequencing Steps & Method [sigmaaldrich.com]
The Core Mechanism of ddCTP as a Chain Terminator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dideoxycytidine triphosphate (ddCTP) is a potent chain-terminating inhibitor of DNA polymerases, a property that has been foundational to the development of Sanger DNA sequencing and has implications in the development of antiviral therapeutics.[1] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular interaction with DNA polymerases, the kinetics of its incorporation, and the structural basis for its chain-terminating activity.
Molecular Mechanism of Chain Termination
The efficacy of this compound as a chain terminator lies in its structural difference from its natural counterpart, deoxycytidine triphosphate (dCTP). Both molecules contain a cytosine base, a triphosphate group, and a sugar moiety. However, this compound lacks a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar, possessing a hydrogen atom instead.[2]
During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[3] This reaction results in the elongation of the DNA chain.[3] When this compound is incorporated into the growing DNA strand, the absence of the 3'-hydroxyl group makes the formation of a subsequent phosphodiester bond impossible.[1][2] DNA polymerase is unable to add the next nucleotide, leading to the termination of DNA chain elongation.[1]
Signaling Pathway of DNA Elongation and Termination
The process of nucleotide incorporation and subsequent chain termination can be visualized as a branching pathway. In the presence of both dCTP and this compound, DNA polymerase has two potential substrates to incorporate opposite a guanine base in the template strand.
Quantitative Analysis of this compound Incorporation
The efficiency of this compound as a chain terminator is dependent on its ability to be incorporated by DNA polymerase relative to the natural dCTP. This can be quantified by examining the kinetic parameters of the incorporation reaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Pre-steady-state kinetic analysis is often employed to dissect the individual steps of nucleotide binding and incorporation.[1]
| DNA Polymerase | Nucleotide | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Vent | dCTP | ND | 85 (burst rate) | ND | [3] |
| Vent | This compound | ND | 0.5 (initial rate) | ND | [3] |
| DNA Polymerase β | dCTP | 0.8 ± 0.2 | 0.35 ± 0.02 | 0.44 | [4] |
| DNA Polymerase β | rCTP | 56 ± 13 | 0.0016 ± 0.0001 | 0.000029 | [4] |
ND: Not Determined in the provided search results.
Note: The table above presents available quantitative data. A comprehensive comparison across multiple polymerases with this compound is limited in the provided search results. The data for rCTP with DNA Polymerase β is included to illustrate the enzyme's high selectivity for the correct sugar moiety.[4] DNA polymerase β has been shown to readily incorporate dideoxynucleoside triphosphates.[4]
Structural Basis of Nucleotide Discrimination
Crystal structures of DNA polymerases in complex with DNA and incoming nucleotides have provided significant insights into the mechanism of nucleotide selection and chain termination. The active site of a DNA polymerase undergoes conformational changes upon binding the correct dNTP, creating a snug fit that facilitates catalysis.[5]
The discrimination against ddNTPs is not at the initial binding step, but rather at the catalytic step. While this compound can bind to the active site, the absence of the 3'-OH group leads to a non-productive alignment for the subsequent phosphodiester bond formation. Structural studies have shown that in some polymerases, the binding of a ddNTP can result in a slightly altered position of the triphosphate moiety and a failure of the enzyme's "fingers" domain to adopt the fully closed, catalytically competent conformation.[6]
Experimental Protocols
Dideoxy Chain Termination Sequencing (Sanger Sequencing)
This method relies on the this compound-mediated chain termination to generate a set of DNA fragments of varying lengths, each ending with a cytosine.
Methodology:
-
Reaction Setup: Four separate reaction tubes are prepared. Each tube contains:
-
Single-stranded DNA template
-
DNA primer (often labeled with a radioactive or fluorescent tag)
-
DNA polymerase
-
All four dNTPs (dATP, dGTP, dCTP, dTTP)
-
A small amount of one of the four ddNTPs (ddATP, ddGTP, this compound, or ddTTP). The concentration of ddNTP is typically 100-fold lower than the corresponding dNTP.[6]
-
-
DNA Synthesis: The reaction mixtures are incubated at the optimal temperature for the DNA polymerase. During this time, the polymerase synthesizes new DNA strands complementary to the template.
-
Chain Termination: When the polymerase incorporates a ddNTP, the chain elongation is terminated. This results in a collection of DNA fragments of different lengths in each of the four tubes.
-
Gel Electrophoresis: The DNA fragments from the four reactions are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, from the shortest to the longest, based on the lane in which the band appears.
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This technique is used to measure the rates of individual steps in the DNA polymerization reaction, providing detailed mechanistic information.
Methodology:
-
Substrate Preparation: A DNA primer is annealed to a DNA template. The primer is often 5'-radiolabeled for visualization.
-
Rapid Quench-Flow Experiment:
-
A solution containing the DNA polymerase and the primer-template duplex is rapidly mixed with a solution containing the dNTP or ddNTP of interest and Mg²⁺.
-
The reaction is allowed to proceed for a very short, defined period (milliseconds to seconds).
-
The reaction is quenched by adding a solution such as EDTA or a strong acid.
-
-
Product Analysis: The products of the reaction (extended primer) are separated from the unextended primer using denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of product formed at each time point is quantified. The resulting data are fit to kinetic models (e.g., burst equation) to determine parameters such as the burst rate (kpol) and the dissociation constant (Kd) for the nucleotide.[1]
Conclusion
The mechanism of action of this compound as a chain terminator is a well-established principle in molecular biology. Its efficacy is rooted in the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester backbone of DNA. This seemingly simple structural modification has profound consequences for DNA synthesis, a fact that has been elegantly exploited in DNA sequencing technologies. A thorough understanding of the kinetics and structural basis of this compound incorporation by various DNA polymerases is crucial for the continued development of sequencing technologies and antiviral therapies.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA Polymerase β Ribonucleotide Discrimination: INSERTION, MISINSERTION, EXTENSION, AND CODING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ddCTP in DNA Polymerase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dideoxycytidine triphosphate (ddCTP) is a potent chain-terminating inhibitor of DNA polymerases. As a synthetic analog of the natural deoxynucleoside triphosphate, dCTP, it lacks the crucial 3'-hydroxyl group on the deoxyribose sugar. This structural modification is the cornerstone of its inhibitory action, preventing the formation of a phosphodiester bond with the subsequent incoming nucleotide and thereby halting the extension of the nascent DNA strand. This in-depth technical guide explores the multifaceted role of this compound in the inhibition of various DNA polymerases, its applications in molecular biology and antiviral therapy, and the experimental methodologies used to characterize its inhibitory properties.
Mechanism of Action: Chain Termination
The primary mechanism by which this compound inhibits DNA polymerase activity is through irreversible chain termination.[1] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate.[2] When this compound is incorporated into the growing DNA chain, the absence of a 3'-hydroxyl group renders the strand unable to be elongated further, as there is no nucleophile to attack the alpha-phosphate of the next incoming dNTP.[1] This results in the termination of DNA synthesis.
The efficiency of this compound as a chain terminator is dependent on the specific DNA polymerase. Some polymerases readily incorporate ddNTPs, while others have a lower affinity for these analogs compared to their natural counterparts. This differential sensitivity is exploited in various applications, from DNA sequencing to antiviral therapeutics.
Core Applications of this compound
Sanger DNA Sequencing
The chain-terminating property of ddNTPs, including this compound, is the foundation of the Sanger sequencing method.[3] In this technique, a DNA synthesis reaction is carried out in the presence of all four standard dNTPs and a small amount of a specific ddNTP (ddATP, ddGTP, this compound, or ddTTP), each labeled with a different fluorescent dye. The random incorporation of a ddNTP terminates the DNA strand at every possible position for that particular base.[3] The resulting DNA fragments of varying lengths are then separated by capillary electrophoresis, and the sequence is determined by reading the fluorescent signal of the terminal ddNTP for each fragment.[1]
Antiviral Therapy
The prodrug of this compound, known as zalcitabine (2',3'-dideoxycytidine or ddC), has been utilized as an antiretroviral agent for the treatment of HIV-1 infection.[4] Once inside the cell, zalcitabine is phosphorylated to its active triphosphate form, this compound. This active metabolite then acts as a competitive inhibitor of the viral reverse transcriptase (RT), an RNA-dependent DNA polymerase.[5] By incorporating into the growing viral DNA strand, this compound terminates its elongation, thus inhibiting viral replication.[5] this compound has also been shown to be an inhibitor of the hepatitis B virus (HBV) reverse transcriptase, acting as a chain terminator for the viral DNA polymerase activities.[4]
Quantitative Inhibition of DNA Polymerases by this compound and its Analogs
The inhibitory potency of this compound and its analogs varies significantly among different DNA polymerases. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data for the inhibition of various DNA polymerases by this compound and the closely related analog, 3TC-TP.
| DNA Polymerase | Inhibitor | IC50 | Ki | Notes |
| Viral Polymerases | ||||
| HIV-1 Reverse Transcriptase | This compound | Value not specified | Value not specified | This compound is a known competitive inhibitor.[5] |
| Hepatitis B Virus (HBV) Reverse Transcriptase | 3TC-TP | Value not specified | 0.78 ± 0.10 µM | 3TC-TP acts as a chain terminator.[4] |
| Varicella Zoster Virus (VZV) DNA Polymerase | BVDU-TP (ddUTP analog) | Value not specified | 0.55 µM | Competitive inhibition with respect to dTTP.[6] |
| Eukaryotic Polymerases | ||||
| Human DNA Polymerase α | 3TC-TP | 175 ± 31 µM | Value not specified | Inhibition measured at dCTP concentration equal to its Km.[5] |
| Human DNA Polymerase β | 3TC-TP | 24.8 ± 10.9 µM | 18.7 µM | Competitive inhibition with respect to dCTP.[5] |
| Human DNA Polymerase γ (Mitochondrial) | 3TC-TP | 43.8 ± 16.4 µM | 15.8 ± 0.8 µM | Competitive inhibition with respect to dCTP.[5] |
| Mouse Myeloma DNA Polymerase α | This compound | Value not specified | Varies | Strong inhibition observed in the presence of Mn2+.[7] |
Experimental Protocols
DNA Polymerase Inhibition Assay (Non-Radioactive)
This protocol outlines a general method for determining the inhibitory effect of this compound on a purified DNA polymerase using a fluorescence-based assay.
Materials:
-
Purified DNA polymerase
-
This compound stock solution
-
Primer/template DNA substrate (e.g., a single-stranded DNA template annealed to a fluorescently labeled primer)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Stop solution (e.g., 50 mM EDTA in formamide)
-
96-well microplate
-
Fluorescence plate reader
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system (optional, for product visualization)
Procedure:
-
Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, primer/template DNA substrate, and dNTP mix (excluding dCTP if determining competitive inhibition).
-
Set up inhibitor dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Initiate the reaction: In the wells of a 96-well plate, add the reaction master mix, the DNA polymerase, and varying concentrations of this compound. Include a control reaction with no this compound.
-
Incubate: Incubate the plate at the optimal temperature for the DNA polymerase for a set period (e.g., 15-60 minutes).
-
Terminate the reaction: Add the stop solution to each well to halt the reaction.
-
Measure fluorescence: Read the fluorescence intensity of each well using a fluorescence plate reader. A decrease in fluorescence in the presence of this compound indicates inhibition of DNA synthesis.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
(Optional) Gel Analysis: Run the reaction products on a denaturing PAGE gel to visualize the chain-terminated fragments.
Sanger Sequencing Protocol (Manual Method)
This protocol provides a basic outline for manual Sanger sequencing.
Materials:
-
DNA template (e.g., plasmid DNA, PCR product)
-
Sequencing primer
-
DNA polymerase (e.g., Klenow fragment, Taq polymerase)
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Four separate ddNTP solutions (ddATP, ddGTP, this compound, ddTTP)
-
Sequencing buffer
-
Stop solution (e.g., formamide with loading dye)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography film and cassette (if using radiolabeled primers) or fluorescence scanner
Procedure:
-
Prepare four reaction tubes: Label four tubes A, C, G, and T.
-
Add reaction components: To each tube, add the DNA template, sequencing primer, DNA polymerase, sequencing buffer, and the dNTP mix.
-
Add specific ddNTP: To tube A, add ddATP. To tube C, add this compound. To tube G, add ddGTP. To tube T, add ddTTP.
-
Incubate: Incubate the reactions at the appropriate temperature for the DNA polymerase to allow for DNA synthesis and chain termination.
-
Terminate reactions: Add the stop solution to each tube.
-
Denature DNA: Heat the samples to denature the DNA fragments.
-
Gel Electrophoresis: Load the contents of each tube into a separate lane of a denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.
-
Visualize fragments: Visualize the DNA fragments using autoradiography (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled ddNTPs).
-
Read the sequence: The DNA sequence is read from the bottom of the gel upwards, corresponding to the 5' to 3' direction of the newly synthesized strand.
Visualizations
Caption: Mechanism of this compound-mediated DNA chain termination.
Caption: General workflow for a DNA polymerase inhibition assay.
Caption: DNA polymerase active site with incorporated this compound.
Conclusion
This compound is a powerful tool for researchers and a clinically relevant molecule in the field of antiviral drug development. Its simple yet profound mechanism of chain termination has been harnessed for fundamental molecular biology techniques like Sanger sequencing and for the life-saving treatment of viral infections. A thorough understanding of its inhibitory properties against various DNA polymerases is crucial for its effective application and for the development of new, more selective polymerase inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this compound and other nucleoside analogs.
References
- 1. Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequencing of Cytomegalovirus UL97 Gene for Genotypic Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on the molecular mechanism of inhibition and toxicity of nucleoside analogs that target HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Viral DNA polymerase mutations associated with drug resistance in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Precision: A Technical History of Dideoxynucleotides in DNA Sequencing
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The ability to decipher the precise order of nucleotides in a DNA strand has been a cornerstone of molecular biology, underpinning advancements from fundamental genetic research to the development of novel therapeutics. At the heart of this revolution lies the discovery and application of dideoxynucleotides (ddNTPs), molecules that provided the key to unlocking the genetic code with unprecedented accuracy. This technical guide delves into the discovery of ddNTPs and their pivotal role in the development of the chain-termination sequencing method, a technique that has shaped the landscape of modern genomics.
From a Novel Inhibitor to a Sequencing Revolution: The Discovery of Dideoxynucleotides
The story of dideoxynucleotide sequencing begins with the groundbreaking work of Frederick Sanger and his colleagues. In 1977, they introduced the “dideoxy” chain-termination method for sequencing DNA molecules, a breakthrough that earned Sanger his second Nobel Prize.[1][2] This method was a significant leap forward from previous techniques, offering a more rapid and accurate way to determine nucleotide sequences.[3][4]
The ingenuity of the Sanger method lies in the use of 2',3'-dideoxynucleoside triphosphates (ddNTPs). These molecules are structural analogs of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. The critical difference is the absence of a hydroxyl group at the 3' position of the ribose sugar in ddNTPs.[5] This seemingly small modification has a profound consequence: when a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the chain elongation.[5] This chain-terminating property is the fundamental principle of Sanger sequencing.
The initial method involved four separate reactions, each containing the DNA template, a primer, DNA polymerase, the four standard dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).[5][6] The result was a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. These fragments were then separated by size using polyacrylamide gel electrophoresis, and the sequence was read by visualizing the radioactive label incorporated into the DNA fragments.[7]
The Classic Method: A Detailed Experimental Protocol
The original Sanger sequencing protocol, while revolutionary, was a meticulous and labor-intensive process. The following is a detailed description of the key experimental steps.
Key Experimental Protocols
1. Manual Sanger Sequencing with Radiolabeling
This protocol is based on the principles described in Sanger's 1977 publication and subsequent refinements.
| Component | Stock Concentration | Volume per Reaction | Final Concentration/Amount |
| Template DNA (single-stranded) | Variable | ~1 µg | Variable |
| Primer | 10 µM | 1 µl | 0.5 pmol |
| 10x Reaction Buffer | 10x (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2) | 1 µl | 1x |
| dNTP Mix (dATP, dGTP, dCTP, dTTP) | 2 mM each | 1 µl | 200 µM each |
| [α-³²P]dATP or [γ-³²P]ATP labeled primer | 10 mCi/ml | 0.5 µl | ~5 µCi |
| ddNTP (ddATP, ddGTP, this compound, or ddTTP) | 0.5 mM | 1 µl | 50 µM |
| DNA Polymerase I (Klenow fragment) | 5 U/µl | 1 µl | 5 Units |
| ddNTP/dNTP Ratio | - | - | Approximately 1:100 to 1:250 |
Note: The optimal ddNTP/dNTP ratio was determined empirically to generate a readable ladder of fragments.
Reaction Incubation: The four separate reaction mixtures (one for each ddNTP) were incubated at 37°C for 15-30 minutes.
Gel Electrophoresis: The reaction products were denatured and loaded onto a high-resolution denaturing polyacrylamide gel (typically 6-8% acrylamide with 7M urea).[8] The gel was run at a constant voltage until the desired separation of fragments was achieved.
Visualization: The gel was then exposed to X-ray film for autoradiography. The DNA sequence was read manually from the bottom of the film upwards, corresponding to the 5' to 3' direction of the newly synthesized strand.[7]
The Evolution to Automation: Fluorescent Dyes and Capillary Electrophoresis
While the manual Sanger method was a monumental achievement, it was also time-consuming, used hazardous radioactive materials, and had limitations in read length and throughput. The subsequent decades saw significant advancements that automated and improved the process.
A key innovation was the replacement of radioactive labels with fluorescent dyes.[9] In this modified approach, each of the four ddNTPs was labeled with a different colored fluorescent dye. This allowed all four termination reactions to be performed in a single tube, streamlining the process significantly.[9]
Another major advancement was the transition from slab gel electrophoresis to capillary electrophoresis.[10] Capillary electrophoresis offered faster separation times, higher resolution, and the ability to automate the detection of the fluorescently labeled fragments.[11][12] These innovations culminated in the development of automated DNA sequencers, which could process multiple samples simultaneously with minimal manual intervention.
Quantitative Improvements in DNA Sequencing
The evolution from manual to automated Sanger sequencing brought about significant quantitative improvements in several key metrics.
| Parameter | Manual Sanger Sequencing (Radioactive) | Automated Sanger Sequencing (Fluorescent & Capillary) |
| Read Length | 150-300 bases | 800-1000 bases[13][14] |
| Accuracy | ~99% | >99.99%[13] |
| Throughput | A few samples per day | Up to 384 samples in a single run, with multiple runs per day[15] |
| Detection Method | Autoradiography of ³²P or ³⁵S | Laser-induced fluorescence |
| Separation Method | Polyacrylamide Slab Gel Electrophoresis | Capillary Electrophoresis |
Visualizing the Workflow: From Manual to Automated Sequencing
The logical flow of the Sanger sequencing process, from its manual origins to its automated successor, can be visualized to better understand the key technological shifts.
Caption: Workflow of Manual Sanger Sequencing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. google.com [google.com]
- 3. DNA sequencing with chain-terminating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. dideoxy Sequencing of DNA [bio.davidson.edu]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. DNA sequencing with chain-terminating inhibitors. 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the applications of capillary electrophoresis? | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Capillary gel electrophoresis for rapid, high resolution DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Sequencing by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanger sequencing - Wikipedia [en.wikipedia.org]
ddCTP as a Nucleoside Analog in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3'-Dideoxycytidine triphosphate (ddCTP), the active triphosphate form of the nucleoside analog zalcitabine (ddC), represents a cornerstone in the history and ongoing research of antiviral therapies. As a chain-terminating nucleoside reverse transcriptase inhibitor (NRTI), this compound has been pivotal in the fight against the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of this compound's core function, including its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental protocols for its evaluation. Furthermore, this document explores the molecular interactions and cellular pathways influenced by this compound, offering a comprehensive resource for researchers in virology and drug development.
Mechanism of Action: Chain Termination of Viral Replication
This compound exerts its antiviral effect by acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptases (RTs) and other viral DNA polymerases.[1][2] The key structural feature of this compound is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety.[2][3]
During viral DNA synthesis, the viral polymerase incorporates this compound into the growing DNA chain.[2] Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[3] This event effectively halts DNA elongation, a process known as chain termination, thereby preventing the completion of viral DNA replication and subsequent production of new viral particles.[1][2]
The following diagram illustrates the mechanism of this compound-mediated chain termination:
References
An In-depth Technical Guide to the Structural Differences Between dCTP and ddCTP for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This technical guide provides a comprehensive analysis of the structural and functional distinctions between 2'-deoxycytidine triphosphate (dCTP) and 2',3'-dideoxycytidine triphosphate (ddCTP). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the critical role of the 3'-hydroxyl group in DNA synthesis and how its absence in this compound leads to chain termination. This principle, fundamental to molecular biology, is the cornerstone of Sanger sequencing and has significant implications for the development of antiviral therapeutics. This guide presents comparative quantitative data, detailed experimental protocols for the analysis and application of these molecules, and illustrative diagrams to clarify complex molecular interactions and workflows.
Core Structural Differences: The Decisive Role of the 3'-Hydroxyl Group
The fundamental distinction between dCTP and this compound lies in the structure of the deoxyribose sugar moiety. In dCTP, the 2' carbon of the sugar ring lacks a hydroxyl (-OH) group, a defining feature of deoxyribonucleotides. However, it retains a crucial hydroxyl group at the 3' position. In contrast, this compound lacks hydroxyl groups at both the 2' and 3' positions of the sugar ring, hence the designation "dideoxy."[][2]
This seemingly minor difference has profound consequences for DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing DNA strand. The presence of the 3'-OH group on dCTP allows for the nucleophilic attack on the alpha-phosphate of the next incoming deoxynucleotide triphosphate (dNTP), enabling the continuous elongation of the DNA chain. Conversely, when this compound is incorporated into a growing DNA strand, the absence of the 3'-OH group prevents the formation of a subsequent phosphodiester bond, thereby terminating DNA synthesis.[][2] This property makes ddCTPs, and dideoxynucleotides in general (ddNTPs), potent chain-terminating inhibitors of DNA polymerase.[]
Data Presentation: Comparative Molecular Properties
The following table summarizes the key quantitative differences between dCTP and this compound. While precise bond lengths and angles are best obtained from dedicated crystallographic databases, this table provides essential molecular information.
| Property | 2'-deoxycytidine triphosphate (dCTP) | 2',3'-dideoxycytidine triphosphate (this compound) | Reference(s) |
| Molecular Formula | C₉H₁₆N₃O₁₃P₃ | C₉H₁₆N₃O₁₂P₃ | [3] |
| Molecular Weight | 467.14 g/mol | 451.14 g/mol | [3] |
| 3'-Hydroxyl Group | Present | Absent | [][2] |
| Role in DNA Synthesis | Chain Elongation | Chain Termination | [] |
Functional Implications in Molecular Biology and Drug Development
The chain-terminating property of this compound is not merely a biochemical curiosity but a foundational principle exploited in critical molecular biology techniques and therapeutic strategies.
Sanger Sequencing
The Sanger sequencing method, also known as the chain-termination method, directly utilizes the properties of ddNTPs to determine the sequence of a DNA template.[4] In this method, a DNA synthesis reaction is carried out in the presence of all four dNTPs and a small, limiting concentration of one of the four ddNTPs (ddATP, ddGTP, this compound, or ddTTP), each labeled with a different fluorescent dye.
When DNA polymerase incorporates a ddNTP, the chain is terminated. Because the incorporation of a ddNTP is a random event, the reaction produces a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of the terminal ddNTP for each fragment size.
Antiviral Drug Development
The principle of chain termination by dideoxynucleotides has been pivotal in the development of antiviral drugs, particularly for retroviruses like HIV. Retroviruses utilize an enzyme called reverse transcriptase to synthesize DNA from an RNA template. Nucleoside reverse transcriptase inhibitors (NRTIs) are analogs of natural nucleosides that, once incorporated into the growing viral DNA chain by reverse transcriptase, cause chain termination due to the lack of a 3'-hydroxyl group. This compound itself, and its analogs, have been investigated for their potential as antiviral agents.
Experimental Protocols
The following are detailed methodologies for key experiments involving dNTPs and ddNTPs.
Polymerase Chain Reaction (PCR) Protocol
This protocol outlines a standard PCR for amplifying a specific DNA target.
Reagents and Materials:
-
DNA template
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM)
-
Taq DNA polymerase (5 U/µL)
-
10X PCR buffer
-
Nuclease-free water
-
Thin-walled PCR tubes
-
Thermocycler
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:
-
5 µL 10X PCR Buffer
-
1 µL 10 mM dNTP mix
-
1.5 µL Forward Primer (10 µM)
-
1.5 µL Reverse Primer (10 µM)
-
0.25 µL Taq DNA Polymerase
-
X µL Nuclease-free water (to a final volume of 49 µL)
-
1 µL DNA template
-
-
Thermal Cycling: Place the PCR tubes in a thermocycler and run the following program:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Sanger Sequencing (Dideoxy Chain Termination) Protocol
This protocol describes the cycle sequencing step of the Sanger method.
Reagents and Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer (3.2 pmol/µL)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Nuclease-free water
-
Microcentrifuge tubes or 96-well plate
-
Thermocycler
Procedure:
-
Reaction Setup: For a single 10 µL sequencing reaction, combine the following:
-
1 µL BigDye™ Terminator Ready Reaction Mix
-
1 µL Sequencing Primer (3.2 pmol/µL)
-
X µL Template DNA (50-100 ng for plasmids, 10-40 ng for PCR products)
-
X µL Nuclease-free water (to a final volume of 10 µL)
-
-
Thermal Cycling: Place the reactions in a thermocycler and run the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Post-Reaction Cleanup: The sequencing products must be purified to remove unincorporated dye terminators before analysis by capillary electrophoresis. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.
-
Capillary Electrophoresis: The purified sequencing products are loaded onto an automated DNA sequencer for separation and detection.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Core structural comparison of dCTP and this compound.
Caption: Mechanism of DNA chain elongation vs. termination.
Caption: Workflow of the Sanger sequencing method.
Conclusion
The structural difference between dCTP and this compound, specifically the presence or absence of a 3'-hydroxyl group, is a cornerstone of modern molecular biology. This single atomic variation dictates whether a DNA strand will elongate or terminate, a principle that has been ingeniously harnessed in Sanger sequencing to unravel the genetic code and in the development of life-saving antiviral therapies. A thorough understanding of these structures and their functional consequences is, therefore, indispensable for researchers, scientists, and drug development professionals working at the forefront of genetic and biomedical innovation. This guide has provided a detailed overview of these differences, supported by quantitative data, experimental protocols, and clear visualizations to facilitate a deeper comprehension of these essential molecules.
References
An In-depth Technical Guide to Chain Termination with Dideoxynucleotides (ddNTPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of dideoxynucleotide (ddNTP) chain termination. This fundamental molecular biology technique is the cornerstone of Sanger DNA sequencing and serves as the mechanism of action for a critical class of antiviral drugs. We will explore the underlying biochemical principles, detail experimental methodologies, and examine the therapeutic applications of this powerful technology.
Core Principle: The Chemistry of Chain Termination
The ability of dideoxynucleotides to terminate the elongation of a growing DNA strand is rooted in their chemical structure. A standard deoxynucleotide triphosphate (dNTP) possesses a hydroxyl (-OH) group at the 3' carbon position of the deoxyribose sugar. During DNA synthesis, a DNA polymerase catalyzes the formation of a phosphodiester bond between this 3'-OH group and the 5' phosphate group of the incoming nucleotide.
In contrast, a dideoxynucleotide triphosphate (ddNTP) lacks this crucial 3'-OH group; it has only a hydrogen atom at this position.[1][2] When a DNA polymerase incorporates a ddNTP into a growing DNA chain, the absence of the 3'-OH "glue" makes it chemically impossible to form a phosphodiester bond with the next nucleotide.[2] This results in the irreversible cessation of DNA synthesis for that specific strand.[3]
This process of controlled, premature termination is the central principle that enables the applications discussed below.
Application in Genomics: Sanger Sequencing
Developed by Frederick Sanger in 1977, the chain termination method remains the gold standard for DNA sequencing accuracy and is widely used for smaller-scale projects and for validating results from next-generation sequencing platforms.[4] The method relies on the in vitro replication of a target DNA sequence in the presence of both dNTPs and a small, controlled amount of fluorescently labeled ddNTPs.[1][5]
The process generates a collection of DNA fragments of varying lengths. Each fragment terminates at a specific base where a corresponding ddNTP was incorporated.[6] These fragments are then separated by size, typically via capillary electrophoresis. A laser detects the fluorescent tag on the terminal ddNTP of each fragment as it passes, allowing a computer to reconstruct the DNA sequence base by base, from the shortest fragment to the longest.[1][2]
Quantitative Data: Sequencing Reaction Components
The success of Sanger sequencing is critically dependent on the relative concentrations of dNTPs and ddNTPs. The ratio must be optimized to ensure that termination is a stochastic process, generating a comprehensive library of fragment lengths. If the ddNTP concentration is too high, termination will occur too frequently, resulting in only short fragments and an inability to read distal sequences.[7] Conversely, if it is too low, termination will be too rare, leading to a poor signal.
| Component | Typical Concentration | Purpose |
| DNA Template | 50-200 ng (plasmid/PCR product) | The sequence to be determined. |
| Sequencing Primer | 0.4 µM | A short oligonucleotide that provides the 3'-OH starting point for the polymerase.[8] |
| dNTPs | 0.2 mM (each) | Building blocks for DNA strand elongation.[8] |
| ddNTPs | 0.002 - 0.005 mM (each) | Chain terminators. A dNTP:ddNTP ratio of ~100:1 is common. |
| DNA Polymerase | 0.5 - 2.0 Units | Enzyme that synthesizes the new DNA strand. Modified Taq polymerases are often used.[3][8] |
| Reaction Buffer | 1X | Provides the optimal pH and ionic conditions (e.g., Mg²⁺) for the polymerase. |
It is important to note that the incorporation efficiency of ddNTPs can vary depending on the specific DNA polymerase used. Wild-type Taq polymerase, for example, incorporates ddGTP at a rate up to 10 times faster than other ddNTPs.[9] To counteract this bias and achieve more uniform peak heights in sequencing chromatograms, genetically engineered polymerases (e.g., with a Phe-667 to Tyr mutation) have been developed to increase the incorporation rate of all ddNTPs more evenly.[9]
Experimental Protocol: Automated Sanger Sequencing
This protocol outlines the key steps for preparing a PCR product for automated Sanger sequencing.
I. PCR Product Cleanup
Objective: To remove excess primers and unincorporated dNTPs from the PCR reaction, as these can interfere with the sequencing reaction.
-
Enzymatic Cleanup: Add 2 µL of an Exonuclease I-Shrimp Alkaline Phosphatase (Exo-SAP) enzyme mix to 5 µL of the completed PCR product.[10]
-
Incubation: Place the reaction in a thermocycler and run the following program:
-
37°C for 15 minutes (enzyme activity).
-
80°C for 15 minutes (enzyme inactivation).
-
-
Dilution: Dilute the cleaned PCR product by adding 43 µL of nuclease-free water.
II. Cycle Sequencing Reaction Setup
Objective: To perform a linear amplification reaction that incorporates fluorescently labeled ddNTPs.
-
Prepare Master Mix: On ice, prepare a master mix for the required number of reactions. For each 10 µL reaction:
-
3 µL Nuclease-free water
-
2 µL 5X Sequencing Buffer
-
1 µL Sequencing Primer (at appropriate concentration, e.g., 0.4 µM)
-
1 µL Sequencing Enzyme Mix (e.g., BigDye™ Terminator)
-
-
Aliquot Master Mix: Aliquot 7 µL of the master mix into each well of a PCR plate or strip tube.
-
Add Template: Add 3 µL of the diluted, cleaned PCR product from Step I.3 to each corresponding well.
-
Seal and Centrifuge: Seal the plate/tubes and briefly centrifuge to collect the contents at the bottom.
III. Cycle Sequencing Thermocycling
Objective: To denature the template and allow for primer annealing and extension/termination.
-
Place in Thermocycler: Place the reaction plate/tubes into a thermocycler.
-
Run Program: Execute a cycle sequencing program, typically consisting of:
-
Initial Denaturation: 96°C for 1 minute.
-
25-30 Cycles:
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension/Termination)
-
-
Final Hold: 4°C.
-
IV. Post-Sequencing Cleanup and Analysis
-
Precipitation: The sequencing products are typically purified via ethanol/EDTA precipitation or using column-based methods to remove unincorporated dye terminators.
-
Resuspension: The purified DNA fragments are resuspended in a formamide-based solution to denature them before loading.
-
Capillary Electrophoresis: The samples are loaded onto an automated DNA sequencer (e.g., Applied Biosystems 3500 Genetic Analyzer).[11] The instrument performs electrophoresis, laser excitation, and detection automatically.
-
Data Analysis: The sequencing software generates a chromatogram, which displays the fluorescent peaks corresponding to each base in the sequence.[12] The initial ~50 bases often have poor quality data and may need to be trimmed during analysis.[12]
Application in Drug Development: Antiviral Therapeutics
The principle of chain termination has been masterfully co-opted for therapeutic purposes, most notably in the treatment of Human Immunodeficiency Virus (HIV). A major class of antiretroviral drugs, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), are nucleoside analogs that function as chain terminators.[7][13][14]
HIV is a retrovirus; its genome consists of RNA. To replicate, the virus uses a unique enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[13] NRTIs are "false" substrates for this enzyme.[5] Once inside a host cell, cellular enzymes phosphorylate the NRTI drug into its active triphosphate form. This active form then competes with natural dNTPs for incorporation by the HIV reverse transcriptase.[5][14]
When the reverse transcriptase incorporates an NRTI into the growing viral DNA strand, replication is halted due to the lack of a 3'-OH group, preventing the viral genome from being fully transcribed.[7][14] This effectively stops the HIV replication cycle. Examples of NRTIs include Zidovudine (AZT), Lamivudine (3TC), and Tenofovir.[15]
Conclusion
Chain termination by dideoxynucleotides is a powerful and versatile principle in molecular biology. From its foundational role in enabling precise DNA sequencing to its life-saving application in antiretroviral therapy, the targeted interruption of DNA synthesis remains a cornerstone of both basic research and modern medicine. A thorough understanding of this mechanism is essential for professionals engaged in genomics, virology, and the development of novel therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [healthline.com]
- 8. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 14. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 15. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
The Core Mechanism of HIV-1 Reverse Transcriptase Inhibition by ddCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) in the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.
Mechanism of Action: Chain Termination
The antiviral agent zalcitabine (2',3'-dideoxycytidine or ddC) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound), acts as a potent inhibitor of HIV-1 RT.[2] The primary mechanism of action of this compound is as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a DNA chain terminator.[2]
The key structural feature of this compound that enables its function as a chain terminator is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. During DNA synthesis, HIV-1 RT catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). Because this compound lacks this 3'-hydroxyl group, once it is incorporated into the nascent viral DNA strand, no further nucleotides can be added, leading to the termination of DNA chain elongation.[2][3] This premature termination of reverse transcription prevents the completion of the viral DNA, thereby halting the HIV-1 replication cycle.
Intracellular Activation: The Prodrug Concept
Zalcitabine (ddC) is administered as a prodrug that must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound. This three-step phosphorylation is carried out by host cellular kinases. The efficiency of this conversion is a critical factor in the antiviral potency of ddC and can vary between different cell types.
Quantitative Analysis of HIV-1 Reverse Transcriptase Inhibition
| Parameter | Substrate | Value | Enzyme | Notes |
| Kd (μM) | dCTP | 1.1 - 44.2 | HIV-1 RT | Dissociation constant, a measure of binding affinity. Lower values indicate tighter binding.[4] |
| kpol (s-1) | dCTP | 20.0 - 129.25 | HIV-1 RT | Rate of polymerase-catalyzed nucleotide incorporation.[4] |
| Ki (nM) | This compound | 0.72 ± 0.16 | LINE-1 RT | Inhibition constant. L1 RT is reportedly more sensitive to this compound than HIV-1 RT. |
| IC50 (nM) | This compound | 1.04 | LINE-1 RT | Half-maximal inhibitory concentration. |
Note: The provided Ki and IC50 values are for LINE-1 reverse transcriptase, which shows higher sensitivity to this compound than HIV-1 RT. These values are included for comparative purposes. The Kd and kpol values for dCTP with HIV-1 RT provide a baseline for understanding the kinetics of the natural substrate.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.
1. Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (and other ddNTPs as controls)
-
dCTP (and other dNTPs)
-
Poly(rA)/oligo(dT) or other suitable template/primer
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl2)
-
Radiolabeled nucleotide (e.g., [α-32P]dCTP) or a non-radioactive detection system (e.g., PicoGreen dye)
-
Stop Solution (e.g., EDTA)
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for non-radioactive assay)
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template/primer, and all dNTPs except the one being competed with (in this case, dCTP).
-
Add varying concentrations of the inhibitor (this compound) to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the recombinant HIV-1 RT and the radiolabeled or unlabeled dCTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of newly synthesized DNA. For radioactive assays, this can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, the amount of double-stranded DNA can be quantified using a fluorescent dye like PicoGreen.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular HIV-1 Inhibition Assay
This protocol describes a method to evaluate the antiviral activity of the prodrug zalcitabine (ddC) in a cell-based assay.
1. Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., CEM)
-
HIV-1 viral stock (e.g., HIV-1NL4-3)
-
Zalcitabine (ddC)
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for PBMC activation
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
HIV-1 p24 antigen capture ELISA kit
-
96-well cell culture plates
2. Procedure:
-
If using PBMCs, isolate them from healthy donor blood and activate them with PHA for 48-72 hours in the presence of IL-2.
-
Seed the activated PBMCs or T-cell line in a 96-well plate.
-
Prepare serial dilutions of zalcitabine (ddC) in culture medium and add them to the cells. Include a no-drug control.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the infected cells at 37°C in a CO2 incubator for 7-10 days.
-
Periodically, and at the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each concentration of ddC compared to the no-drug control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the ddC concentration and fitting the data to a dose-response curve.
Conclusion
This compound, the active triphosphate of the prodrug zalcitabine, is a potent inhibitor of HIV-1 reverse transcriptase. Its mechanism of action as a chain terminator, due to the absence of a 3'-hydroxyl group, effectively halts viral DNA synthesis. The efficacy of this compound is dependent on its intracellular conversion from ddC, a process that can be a determining factor in its overall antiviral activity. The quantitative analysis of its inhibitory properties and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of HIV drug development, aiding in the continued effort to understand and combat this global health challenge.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. profoldin.com [profoldin.com]
The Cornerstone of Genomics: A Technical Guide to Dideoxy Sequencing
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational principles of the dideoxy sequencing method, widely known as Sanger sequencing. This method, while one of the original DNA sequencing technologies, remains a gold standard for its accuracy and is pivotal in various research and diagnostic applications.
Core Principles: The Chain Termination Method
Developed by Frederick Sanger in 1977, the dideoxy sequencing method is predicated on the enzymatic synthesis of a DNA strand complementary to the template of interest, with a clever twist that allows for the determination of the nucleotide sequence. The core of this technique lies in the controlled interruption of DNA synthesis through the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[1][2][3]
Standard deoxynucleoside triphosphates (dNTPs) possess a hydroxyl group on the 3' carbon of the deoxyribose sugar, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide in the growing DNA chain.[4] In contrast, ddNTPs lack this 3'-hydroxyl group.[1][4] When a DNA polymerase incorporates a ddNTP into the elongating DNA strand, the absence of the 3'-hydroxyl group makes it impossible to form the next phosphodiester bond, thus terminating the chain extension at that specific nucleotide.[1][3][5]
The sequencing reaction is typically carried out in a process called cycle sequencing, which is a modified polymerase chain reaction (PCR). In each cycle, the DNA is denatured, a primer anneals to the template, and a DNA polymerase extends the primer.[6] By including a low concentration of ddNTPs along with a higher concentration of dNTPs, a collection of DNA fragments of varying lengths is generated, each ending with a specific ddNTP.[7]
Methodological Evolution: From Radioactive Labels to Fluorescent Dyes
The original Sanger sequencing method involved four separate reactions, each containing the template DNA, a primer, DNA polymerase, all four dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).[8][9] The fragments were radioactively labeled, separated by size on a polyacrylamide gel, and the sequence was read by autoradiography.[1]
Modern dideoxy sequencing has been significantly streamlined through the use of dye-terminator sequencing.[8][10] In this approach, each of the four ddNTPs is labeled with a different fluorescent dye.[7][8] This innovation allows for the sequencing reaction to be performed in a single tube, as the terminating nucleotide of each fragment can be identified by the color of its fluorescent tag.[8]
Following the sequencing reaction, the fluorescently labeled DNA fragments are separated by size with high resolution using capillary electrophoresis.[10] As the fragments migrate through the capillary, a laser excites the fluorescent dyes, and a detector records the emitted wavelength.[5][10] The sequence is then read by a computer that interprets the order of the colors as the nucleotide sequence.[5]
Quantitative Data Summary
The success of dideoxy sequencing relies on the precise concentration of its components and results in characteristic performance metrics.
Table 1: Typical Reagent Concentrations for Sanger Sequencing
| Component | Recommended Concentration/Amount | Notes |
| Plasmid DNA Template | 100-500 ng | For plasmids up to 10 kb.[11] |
| PCR Product Template | 1-40 ng | Amount depends on the length of the product.[11] |
| Primer | 3.2-10 µM | A single primer is used for each sequencing reaction.[2][11] |
| BigDye™ Terminator Ready Reaction Mix | Varies by kit | Contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. |
| 5x Sequencing Buffer | 1x final concentration | Provided with the sequencing kit. |
Table 2: Performance Characteristics of Dideoxy Sequencing
| Parameter | Typical Value | Notes |
| Read Length | Up to 1000 bp | High-quality reads are typically in the range of 500-800 bp.[8][11] |
| Accuracy | >99.99% | Considered the "gold standard" for its high fidelity.[3] |
| Throughput | Low to Medium | Modern capillary sequencers can run 96 or 384 samples simultaneously.[9] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments in dideoxy sequencing using the widely adopted dye-terminator chemistry.
DNA Template Preparation and Quantification
High-quality template DNA is crucial for successful sequencing.
-
Plasmid DNA Purification: Isolate plasmid DNA from bacterial cultures using a commercial miniprep kit to ensure high purity.
-
PCR Product Purification: Purify PCR products to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using spin columns, bead-based methods, or enzymatic cleanup (e.g., ExoSAP-IT™).[6]
-
Quantification: Determine the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). For pure DNA, the A260/A280 ratio should be approximately 1.8.[11][12]
-
Quality Assessment: Run an aliquot of the purified DNA on an agarose gel to verify its integrity and the presence of a single band for PCR products.[12]
Cycle Sequencing Reaction with BigDye™ Terminator v3.1
This protocol is adapted for the BigDye™ Terminator v3.1 Cycle Sequencing Kit.
-
Reaction Setup: In a PCR tube, prepare the sequencing reaction mixture on ice. For a single reaction, the components are typically:
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 1.5 µL
-
Primer (3.2 µM): 1 µL
-
Template DNA: (See Table 1 for recommended amounts)
-
Nuclease-free water: to a final volume of 10 µL
-
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
Post-Reaction Cleanup
Excess dye terminators must be removed before capillary electrophoresis.
-
Ethanol/EDTA Precipitation:
-
To the completed sequencing reaction, add 2 µL of 125 mM EDTA.
-
Add 25 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at high speed for 20 minutes to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge for 5 minutes.
-
Remove the supernatant and air-dry the pellet.
-
-
Resuspension: Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.
Capillary Electrophoresis
The purified and resuspended sequencing fragments are loaded onto an automated capillary DNA sequencer (e.g., Applied Biosystems 3730xl). The instrument software will perform the electrophoresis, detection, and base calling to generate the final sequence data as a chromatogram.
Mandatory Visualizations
Molecular Mechanism of Chain Termination
Caption: Molecular mechanism of dideoxy chain termination.
Experimental Workflow of Dye-Terminator Sequencing
Caption: Workflow of automated dye-terminator dideoxy sequencing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. science.smith.edu [science.smith.edu]
- 3. clims4.genewiz.com [clims4.genewiz.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. science.smith.edu [science.smith.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Sanger sequencing sample requirements | Cambridge Genomic Services [cgs.path.cam.ac.uk]
- 12. ucdenver.edu [ucdenver.edu]
Methodological & Application
Application Notes & Protocols: Chain Termination PCR with ddCTP for DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chain termination PCR, also known as Sanger sequencing, is a fundamental technique in molecular biology for determining the nucleotide sequence of a DNA molecule.[1] This method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by the incorporation of a specific dideoxynucleoside triphosphate (ddNTP). This document provides a detailed protocol for setting up a chain termination PCR specifically using dideoxycytidine triphosphate (ddCTP) to identify the positions of guanine (G) residues in a DNA template.
Principle of the Method
The core principle of chain termination PCR lies in the controlled interruption of DNA synthesis.[1] Standard deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) are the building blocks for the new DNA strand. The reaction also includes a small amount of a chain-terminating ddNTP, in this case, this compound.[1] Like its dNTP counterpart, this compound can be incorporated into the growing DNA strand opposite a guanine residue on the template strand. However, ddCTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[1] This absence of the 3'-OH group effectively terminates the extension of the DNA strand.[1]
The result is a collection of DNA fragments of different lengths, all starting from the same primer but ending at the various positions where a this compound was incorporated. By separating these fragments by size using gel electrophoresis, the relative positions of the guanine bases in the original DNA template can be determined.
Experimental Protocols
This section provides a detailed methodology for performing a chain termination PCR with this compound.
Reagent Preparation
It is crucial to use high-quality, nuclease-free water and reagents to ensure the success of the sequencing reaction.
Table 1: Reagent Stock Solutions
| Reagent | Stock Concentration | Storage |
| 10X Sequencing Buffer | 500 mM Tris-HCl (pH 8.3), 500 mM KCl, 15 mM MgCl₂ | -20°C |
| dNTP Mix | 10 mM each (dATP, dGTP, dCTP, dTTP) | -20°C |
| This compound | 100 µM | -20°C |
| Forward Primer | 10 µM | -20°C |
| DNA Template | 50-100 ng/µL | -20°C or 4°C |
| Taq DNA Polymerase | 5 U/µL | -20°C |
| Nuclease-Free Water | Not Applicable | Room Temperature |
Chain Termination PCR Setup
The following protocol is for a single 20 µL reaction. For multiple reactions, it is recommended to prepare a master mix to ensure consistency.
Table 2: Chain Termination PCR Reaction Mixture with this compound
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Not Applicable | Up to 20 | Not Applicable |
| 10X Sequencing Buffer | 10X | 2.0 | 1X |
| dNTP Mix | 10 mM | 1.0 | 500 µM |
| This compound | 100 µM | 0.5 | 2.5 µM |
| Forward Primer | 10 µM | 1.0 | 0.5 µM |
| DNA Template | 50-100 ng/µL | 1.0 | 50-100 ng |
| Taq DNA Polymerase | 5 U/µL | 0.4 | 2.0 Units |
| Total Volume | 20.0 |
Protocol:
-
Thaw all reagents on ice.
-
In a sterile 0.2 mL PCR tube, add the reagents in the order listed in Table 2. It is best practice to add the DNA polymerase last.
-
Gently mix the contents by pipetting up and down or by brief vortexing.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Place the PCR tube in a thermal cycler.
Thermal Cycling Conditions
The following thermal cycling program is a general guideline and may require optimization depending on the primer and template characteristics.
Table 3: Thermal Cycling Program
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 2 minutes | 1 |
| Denaturation | 96 | 10 seconds | 25 |
| Annealing | 50 | 5 seconds | |
| Extension | 60 | 4 minutes | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
Post-PCR Analysis
Following the completion of the PCR program, the reaction products are typically purified to remove unincorporated primers and nucleotides. The purified fragments are then separated by size using capillary or gel electrophoresis. The resulting data will show a series of peaks or bands, each corresponding to a DNA fragment that was terminated by the incorporation of a this compound.
Visualizations
Experimental Workflow
Caption: Workflow for Chain Termination PCR.
Mechanism of Chain Termination by this compound
References
Applications of ddCTP in Molecular Cloning and Genetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dideoxycytidine triphosphate (ddCTP) is a modified nucleotide analog that plays a crucial role in several key molecular biology techniques. Unlike its natural counterpart, deoxycytidine triphosphate (dCTP), this compound lacks a hydroxyl group at the 3' position of the ribose sugar. This structural modification makes this compound a potent chain terminator during DNA synthesis. When a DNA polymerase incorporates a this compound into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[1] This unique property is harnessed in various applications, most notably in Sanger DNA sequencing, as well as in specialized labeling and genotyping methods.
This document provides detailed application notes and protocols for the use of this compound in molecular cloning and genetics, intended for researchers, scientists, and drug development professionals.
Sanger DNA Sequencing
The primary and most well-known application of this compound is in the Sanger chain-termination method of DNA sequencing.[1] This technique allows for the determination of the precise nucleotide sequence of a DNA fragment.
Application Note:
In Sanger sequencing, a DNA template is amplified in a reaction mixture containing a DNA polymerase, a primer, the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), and a small amount of a specific dideoxynucleotide triphosphate (ddNTP), such as this compound.[1] The reaction is performed in four separate tubes, with each tube containing a different ddNTP (ddATP, ddGTP, this compound, or ddTTP).
During the polymerase chain reaction (PCR), the DNA polymerase extends the primer by incorporating dNTPs. Occasionally, the polymerase will incorporate a ddNTP instead of its corresponding dNTP. For instance, in the tube containing this compound, the polymerase will occasionally incorporate a this compound opposite a guanine (G) on the template strand, causing chain termination. This results in a collection of DNA fragments of varying lengths, each ending with a this compound.
These fragments are then separated by size using capillary electrophoresis. In modern automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye. This allows the sequencing reaction to be performed in a single tube and the terminated fragments to be detected by a laser as they pass through the capillary. The color of the fluorescent signal at each position corresponds to the specific ddNTP that terminated the chain, allowing the DNA sequence to be read. The ratio of dNTPs to ddNTPs is critical for generating a readable sequence with fragments of varying lengths.[2]
Quantitative Data: Sanger Sequencing Reaction Components
The following table summarizes typical component concentrations for a Sanger cycle sequencing reaction, based on the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit.[3][4][5]
| Component | Concentration/Amount | Purpose |
| Template DNA | ||
| Plasmid DNA | 150 - 400 ng | The DNA to be sequenced. |
| PCR Product | 50 - 200 ng | The DNA to be sequenced. |
| Primer | 3.2 - 5 µM | A short oligonucleotide that provides a starting point for DNA synthesis. |
| BigDye™ Terminator Ready Reaction Mix | Varies (e.g., 2-8 µL in a 20 µL reaction) | A premixed solution containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. |
| dNTPs | Proprietary, but in excess of ddNTPs | The building blocks for the new DNA strand. |
| ddNTPs (including this compound) | Proprietary, optimized for chain termination | Chain terminators that are fluorescently labeled for detection. |
| 5x Sequencing Buffer | 1x final concentration | Provides the optimal chemical environment for the DNA polymerase. |
| Nuclease-free Water | To final volume |
Note: The exact concentrations of dNTPs and ddNTPs in commercial sequencing mixes are proprietary but are optimized to produce a range of fragment lengths for accurate sequencing. Generally, the dNTP to ddNTP ratio is kept high (e.g., 10:1 or more) to ensure the generation of fragments of various lengths.[2] The ideal concentration for each ddNTP is in the range of 0.1 to 0.2 mM.[2]
Experimental Protocol: Cycle Sequencing using BigDye™ Terminator v3.1
This protocol is a general guideline for performing a cycle sequencing reaction.
Materials:
-
Purified template DNA (plasmid or PCR product)
-
Sequencing primer (3.2 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
Nuclease-free water
-
PCR tubes or plate
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube or well of a PCR plate for each sequencing reaction.
| Component | Volume for 20 µL Reaction |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 2.0 µL |
| 5x Sequencing Buffer | 2.0 µL |
| Template DNA | X µL (see table above) |
| Primer (3.2 µM) | 1.0 µL |
| Nuclease-free Water | to 20 µL |
-
Thermal Cycling: Place the reaction tubes or plate in a thermal cycler and perform the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Post-Reaction Cleanup: After cycle sequencing, it is crucial to remove unincorporated dye terminators. This can be achieved using various methods, such as ethanol/EDTA precipitation or commercially available cleanup kits.
-
Capillary Electrophoresis: Resuspend the purified sequencing products in highly deionized formamide and load them onto an automated DNA sequencer for capillary electrophoresis and data analysis.
Visualization: Sanger Sequencing Workflow
Caption: Workflow of Sanger DNA sequencing with this compound.
3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
Another application of this compound is in the 3'-end labeling of DNA fragments using Terminal deoxynucleotidyl Transferase (TdT).
Application Note:
Terminal deoxynucleotidyl transferase is a template-independent DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[6][7][8] When this compound is used as the substrate for TdT, only a single this compound molecule is added to the 3' end of the DNA fragment.[6][8] This is because the incorporated this compound lacks the 3'-hydroxyl group necessary for further nucleotide addition, effectively terminating the reaction.
This method is particularly useful for labeling DNA probes with a single modified nucleotide at their 3' end. The this compound can be labeled with a radioactive isotope, a fluorescent dye, or a hapten like biotin or digoxigenin. This allows for the specific and controlled labeling of DNA fragments for use in various downstream applications such as hybridization-based assays.
Quantitative Data: TdT 3'-End Labeling Reaction Components
The following table provides a general guide for the components of a TdT 3'-end labeling reaction with this compound.
| Component | Final Concentration/Amount | Purpose |
| DNA Fragment (with 3'-OH) | 1-10 pmol | The DNA to be labeled. |
| Terminal Transferase Reaction Buffer | 1x | Provides optimal conditions for TdT activity. |
| CoCl₂ | 1 mM | A required cofactor for TdT activity. |
| Labeled this compound | 1-50 µM | The chain-terminating nucleotide for labeling. |
| Terminal Deoxynucleotidyl Transferase (TdT) | 10-20 units | The enzyme that catalyzes the addition of this compound. |
| Nuclease-free Water | To final volume |
Experimental Protocol: 3'-End Labeling of DNA with this compound
This protocol provides a general procedure for labeling the 3' end of a DNA fragment with a single this compound.
Materials:
-
Purified DNA fragment with a 3'-hydroxyl group
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer
-
CoCl₂ solution (e.g., 25 mM)
-
Labeled this compound (e.g., fluorescently labeled)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
| Component | Volume for 20 µL Reaction |
| 5x TdT Reaction Buffer | 4.0 µL |
| CoCl₂ (25 mM) | 0.8 µL |
| DNA Fragment (10 pmol) | X µL |
| Labeled this compound (e.g., 1 mM) | 1.0 µL |
| TdT (20 U/µL) | 1.0 µL |
| Nuclease-free Water | to 20 µL |
-
Incubation: Mix the reaction gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating at 70°C for 10 minutes.
-
Purification: Purify the labeled DNA fragment from unincorporated this compound using a suitable method, such as a spin column or ethanol precipitation.
Visualization: TdT Labeling Workflow
Caption: Workflow for 3'-end labeling of DNA using TdT and this compound.
Single Nucleotide Polymorphism (SNP) Genotyping
This compound is also utilized in primer extension-based methods for genotyping Single Nucleotide Polymorphisms (SNPs). One such widely used technique is the SNaPshot® Multiplex System.[9][10][11]
Application Note:
The SNaPshot® assay, also known as minisequencing, is a method for genotyping multiple SNPs simultaneously.[9][10] The process involves a multiplex PCR to amplify the regions containing the SNPs of interest. After enzymatic cleanup of the PCR products to remove unincorporated dNTPs and primers, a single-base extension reaction is performed.
In this reaction, a set of genotyping primers, each designed to anneal immediately adjacent to a specific SNP, are extended by a DNA polymerase using a mixture of the four fluorescently labeled ddNTPs.[9][10] The polymerase adds only a single, complementary ddNTP to the 3' end of the primer, after which the chain is terminated. Each of the four ddNTPs is labeled with a different fluorescent dye.
The extended products are then separated by size using capillary electrophoresis. The color of the fluorescent peak indicates which ddNTP was incorporated, thereby revealing the nucleotide present at the SNP site. The primers for different SNPs are designed to have different lengths, allowing for the simultaneous analysis of multiple SNPs in a single reaction.[10]
Quantitative Data: SNaPshot® Multiplex Reaction Components
The following table outlines the typical components for a SNaPshot® multiplex single-base extension reaction.[12][13][14]
| Component | Final Concentration/Amount | Purpose |
| Purified PCR Product | 1-3 µL | Template containing the SNP of interest. |
| SNaPshot® Ready Reaction Mix | 1x | A premixed solution containing DNA polymerase, buffer, and fluorescently labeled ddNTPs (including this compound). |
| Genotyping Primer Mix | 0.01 - 0.4 µM (each primer) | A mixture of primers, each specific to a different SNP. |
| Nuclease-free Water | To final volume |
Experimental Protocol: SNaPshot® Multiplex SNP Genotyping
This protocol provides a general overview of the SNaPshot® assay workflow.
Materials:
-
Genomic DNA
-
PCR primers for multiplex PCR
-
PCR master mix
-
Exonuclease I and Shrimp Alkaline Phosphatase (SAP)
-
SNaPshot® Multiplex Kit
-
Genotyping primers
-
Hi-Di™ Formamide
-
Size standard (e.g., GeneScan™ 120 LIZ®)
Procedure:
-
Multiplex PCR: Amplify the genomic DNA regions containing the SNPs of interest in a single multiplex PCR reaction.
-
PCR Product Cleanup: Treat the multiplex PCR product with Exonuclease I and SAP to degrade residual primers and dephosphorylate unincorporated dNTPs. This is typically done by adding the enzymes directly to the PCR product and incubating at 37°C, followed by enzyme inactivation at a higher temperature.
-
Single-Base Extension (SNaPshot® Reaction):
-
Prepare a reaction mix containing the cleaned PCR product, the SNaPshot® Ready Reaction Mix, and the multiplex genotyping primer mix.
-
Perform the single-base extension reaction in a thermal cycler using a program of approximately 25 cycles of denaturation, annealing, and extension.
-
-
Post-Extension Treatment: After the SNaPshot® reaction, treat the products with SAP to remove unincorporated fluorescently labeled ddNTPs.
-
Capillary Electrophoresis:
-
Mix an aliquot of the final reaction product with Hi-Di™ Formamide and a size standard.
-
Denature the samples by heating and then quickly cool on ice.
-
Load the samples onto an automated DNA sequencer for capillary electrophoresis.
-
-
Data Analysis: Analyze the resulting data using appropriate software to determine the genotype at each SNP locus based on the color and size of the fluorescent peaks.
Visualization: SNaPshot® Assay Workflow
Caption: Workflow for SNP genotyping using the SNaPshot® assay.
Site-Directed Mutagenesis
While this compound is a powerful tool for chain termination, its direct application in mainstream site-directed mutagenesis protocols is not common. Standard site-directed mutagenesis techniques typically rely on the synthesis of a complete mutated DNA strand, rather than chain termination.
Application Note:
Common methods for site-directed mutagenesis, such as the QuikChange™ method, utilize a pair of complementary mutagenic primers that contain the desired mutation.[15][16][17] These primers are used in a PCR reaction with a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The polymerase extends the primers, synthesizing new DNA strands that incorporate the mutation. The parental, non-mutated DNA template is then selectively digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not).[15][16] The resulting nicked, circular, mutated plasmids are then transformed into competent E. coli cells, where the nicks are repaired.
In these methods, the goal is to fully replicate the plasmid with the desired mutation, and therefore, chain-terminating ddNTPs like this compound are not included in the reaction mixture. The use of dNTPs allows for the complete synthesis of the new DNA strands. While theoretically, a method could be devised to use ddNTPs to create specific deletions, it is not a standard or widely practiced approach for introducing point mutations, insertions, or deletions.
Visualization: Site-Directed Mutagenesis (QuikChange™ Method) Logical Flow
Caption: Logical flow of site-directed mutagenesis by the QuikChange™ method.
References
- 1. csus.edu [csus.edu]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. science.smith.edu [science.smith.edu]
- 4. ualberta.ca [ualberta.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Single PCR Multiplex SNaPshot Reaction for Detection of Eleven Blood Group Nucleotide Polymorphisms: Optimization, Validation, and One Year of Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNaPshot Multiplex System for SNP Genotyping - CD Genomics [cd-genomics.com]
- 12. Multiplex Snapshot Minisequencing for the Detection of Common PAH Gene Mutations in Iranian Patients with Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. static.igem.org [static.igem.org]
- 16. blog.addgene.org [blog.addgene.org]
- 17. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating Fluorescently Labeled ddCTP in Automated Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated DNA sequencing using fluorescently labeled dideoxy chain terminators, particularly fluorescently labeled ddCTP, is a cornerstone of molecular biology and genomics. This method, an evolution of the Sanger sequencing technique, provides highly accurate, long read lengths, making it the gold standard for sequence verification, single nucleotide polymorphism (SNP) analysis, and de novo sequencing of smaller genomes.[1] These application notes provide a comprehensive overview of the principles, applications, and protocols for incorporating fluorescently labeled ddNTPs, including this compound, in automated sequencing workflows.
Principle of Dye-Terminator Sequencing
The process relies on the enzymatic synthesis of a complementary DNA strand by a DNA polymerase. The reaction mixture contains the single-stranded DNA template, a specific primer, a thermostable DNA polymerase, the four deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), and a small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs: ddATP, ddGTP, this compound, ddTTP).[1][2]
Each of the four ddNTPs is labeled with a different fluorescent dye.[2] Crucially, ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is required for chain elongation.[1] When a ddNTP is incorporated into the growing DNA strand, the synthesis is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP corresponding to the terminal base.[3]
These fragments are then separated by size with single-base resolution using capillary electrophoresis. As the fragments migrate through the capillary, a laser excites the fluorescent dyes, and a detector records the emitted wavelength.[3] The sequence of colors corresponds to the sequence of bases in the DNA template.
Advantages of Fluorescently Labeled ddNTPs
The use of dye-terminator chemistry offers several advantages over the older dye-primer method, where the fluorescent label is attached to the sequencing primer:
-
Single-Reaction Simplicity: All four termination reactions occur in a single tube, simplifying the experimental setup.[4]
-
Versatility: Any unlabeled primer can be used for sequencing, eliminating the need for custom-synthesized fluorescent primers for each template.
-
Reduced "False Stops": In dye-terminator sequencing, premature termination by the polymerase that does not involve a ddNTP results in an unlabeled fragment that is not detected.
Key Reagents and Their Roles
| Reagent | Role |
| DNA Template | The DNA molecule to be sequenced. Can be plasmid DNA, PCR products, or larger constructs like BACs. |
| Primer | A short, single-stranded DNA sequence that provides the starting point for DNA synthesis. |
| DNA Polymerase | An enzyme that synthesizes the new DNA strand. Thermostable polymerases with low discrimination against ddNTPs are used. |
| dNTPs (dATP, dGTP, dCTP, dTTP) | The building blocks for the new DNA strand. |
| Fluorescently Labeled ddNTPs | Chain terminators, each labeled with a distinct fluorescent dye. |
| Sequencing Buffer | Provides the optimal pH and ionic conditions for the DNA polymerase. |
Data Presentation: Comparison of Fluorescent Dye Terminator Chemistries
The performance of automated sequencing is highly dependent on the fluorescent dye chemistry used. Different dye sets offer varying levels of signal intensity, peak height uniformity, and read length. Below is a summary of quantitative data comparing various dye terminator chemistries.
| Dye Terminator Chemistry | Key Characteristics | Average Read Length (Q20 bases) | Peak Height Uniformity (CV%) | Reference |
| Rhodamine Dyes | Original dye set, prone to uneven peak heights, especially weak 'G' peaks after 'A's. | ~600-700 | 56-59% | [5] |
| dRhodamine Dyes | Dichloro-rhodamine dyes with narrower emission spectra, leading to reduced multicomponent noise and more even peak heights. | ~772 | 18% (with MnCit) | [5][6] |
| BigDye™ Terminator v1.1 | Based on the original BigDye chemistry, suitable for specialty applications and short PCR products. Offers better peak-height uniformity than v1.0. | Good for short reads | Improved over v1.0 | [4] |
| BigDye™ Terminator v3.1 | Robust and flexible chemistry for a wide range of applications. Provides uniform peak heights, optimized signal balance, and long reads. | ~840 | 76% | [4][7] |
| BrilliantDye™ Terminator v3.1 | Comparable to BigDye™ v3.1 for reads up to 600bp, with improved performance for longer reads (50-100 additional high-quality bases). | Outperforms BigDye v3.1 >600bp | More uniform raw data | [8][9] |
Note: Performance metrics can vary depending on the template quality, primer design, and sequencing instrument used. Q20 indicates a base calling accuracy of 99%. CV% (Coefficient of Variation) is a measure of peak height variability; a lower CV indicates more uniform peak heights.
Experimental Protocols
Protocol 1: Cycle Sequencing using BigDye™ Terminator v3.1 Kit
This protocol is a standard method for preparing sequencing reactions using a widely available commercial kit.
1. Reaction Setup:
-
Thaw all reagents on ice and protect the BigDye™ Terminator Ready Reaction Mix from light.
-
For each sequencing reaction, prepare a master mix in a microcentrifuge tube. The volumes below are for a single 20 µL reaction:
| Component | Volume | Final Concentration/Amount |
| BigDye™ Terminator v3.1 Ready Reaction Mix (2.5X) | 8.0 µL | 1X |
| 5X Sequencing Buffer | 2.0 µL | 1X |
| Primer (3.2 µM) | 1.0 µL | 3.2 pmol |
| Template DNA | Variable | See table below |
| Deionized Water | to 20 µL | - |
-
Template DNA Quantity:
| Template Type | Size | Amount |
| Purified Plasmid DNA | - | 150 - 300 ng |
| PCR Product | 100 - 200 bp | 1 - 3 ng |
| PCR Product | 200 - 500 bp | 3 - 10 ng |
| PCR Product | 500 - 1000 bp | 5 - 20 ng |
| PCR Product | 1000 - 2000 bp | 10 - 40 ng |
| PCR Product | > 2000 bp | 20 - 50 ng |
| Single-stranded DNA | - | 25 - 50 ng |
| Cosmid, BAC | - | 0.5 - 1.0 µg |
-
Gently vortex the master mix and briefly centrifuge.
-
Aliquot the master mix into individual reaction tubes or a 96-well plate.
-
Add the appropriate volume of template DNA to each reaction.
-
Seal the tubes/plate, vortex gently, and centrifuge briefly.
2. Thermal Cycling:
Place the reaction plate in a thermal cycler and perform the following program:
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-35 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | Indefinite | 1 |
3. Post-Reaction Purification:
Unincorporated dye terminators must be removed before capillary electrophoresis. Several methods are available:
-
Method A: Ethanol/EDTA Precipitation
-
To each 20 µL sequencing reaction, add 5 µL of 125 mM EDTA.
-
Add 60 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at 2,000-3,000 x g for 30 minutes.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 60 µL of 70% ethanol and centrifuge at 2,000-3,000 x g for 15 minutes.
-
Aspirate the supernatant and air dry the pellet for 10-15 minutes.
-
Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.
-
-
Method B: Column-Based Purification (e.g., Performa® DTR Gel Filtration Cartridges)
-
Vortex the gel filtration cartridge to resuspend the gel matrix.
-
Remove the top cap and then the bottom cap.
-
Place the cartridge in a 2 mL wash tube and centrifuge for 3 minutes at 850 x g to pack the column and remove the storage buffer.
-
Transfer the cartridge to a clean 1.5 mL collection tube.
-
Carefully apply the entire sequencing reaction volume to the center of the gel bed.
-
Centrifuge for 3 minutes at 850 x g to elute the purified DNA fragments.
-
The purified sample is ready for loading onto the automated sequencer.
-
4. Capillary Electrophoresis:
Follow the manufacturer's instructions for your specific automated DNA sequencer to perform capillary electrophoresis and data collection.
Mandatory Visualizations
References
- 1. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Improved DNA Sequencing Accuracy and Detection of Heterozygous Alleles Using Manganese Citrate and Different Fluorescent Dye Terminators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. An Unbiased Comparison of BigDye Terminator and BrilliantDye Terminator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ddCTP's Use in Single-Nucleotide Polymorphism (SNP) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to ddCTP and its Role in SNP Analysis
Single-Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people, each representing a difference in a single DNA building block, called a nucleotide.[1] These variations can influence an individual's susceptibility to diseases, response to drugs, and other traits. Therefore, accurate and efficient SNP detection is crucial for researchers, scientists, and drug development professionals. Dideoxycytidine triphosphate (this compound) is a chain-terminating nucleotide that plays a pivotal role in two primary methods for SNP analysis: Single Base Extension (SBE) and Sanger Sequencing.
ddNTPs, including this compound, lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for DNA strand elongation.[2] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the synthesis is terminated. This principle of chain termination is the foundation of both Sanger sequencing and SBE-based SNP genotyping.
I. Single Base Extension (SBE) for SNP Genotyping
Single Base Extension (SBE), also known as minisequencing, is a widely used method for genotyping known SNPs.[3][4] The technique relies on a primer that anneals to the DNA template immediately adjacent to the polymorphic site. A DNA polymerase then extends the primer by a single base, incorporating a labeled dideoxynucleotide (ddNTP) that is complementary to the nucleotide at the SNP position.[3][4] The identity of the incorporated ddNTP, and thus the SNP allele, is determined by its specific label, which can be a fluorescent dye or a molecule with a specific mass like biotin.[3][4]
A. Workflow for Single Base Extension (SBE)
The general workflow for SBE-based SNP analysis involves several key steps, from initial amplification of the target region to the final detection and analysis of the incorporated ddNTP.
B. Experimental Protocol: SBE with Fluorescently Labeled this compound
This protocol describes a typical SBE reaction using fluorescently labeled ddNTPs for detection by fluorescence polarization.
1. PCR Amplification of the Target SNP Locus
-
Objective: To amplify the genomic region containing the SNP of interest.
-
Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 1.0 | 1x |
| 25 mM MgCl₂ | 1.0 | 2.5 mM |
| 2.5 mM dNTPs | 0.2 | 0.05 mM |
| Forward Primer (2.5 µM) | 0.5 | 0.125 µM |
| Reverse Primer (2.5 µM) | 0.5 | 0.125 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 U |
| Genomic DNA (20 ng/µL) | 1.0 | 20 ng |
| Nuclease-free Water | 5.55 | - |
| Total Volume | 10 |
-
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 93 | 30 sec | 35 |
| Annealing | 58 | 40 sec | |
| Extension | 72 | 40 sec | |
| Final Extension | 72 | 10 min | 1 |
| Hold | 4 | ∞ | 1 |
2. PCR Product Cleanup
-
Objective: To remove unincorporated dNTPs and primers from the PCR product. This can be achieved using enzymatic methods (e.g., Exonuclease I and Shrimp Alkaline Phosphatase) or column-based purification kits.
3. Single Base Extension Reaction
-
Objective: To incorporate a single fluorescently labeled ddNTP at the SNP site.
-
Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| 5x SBE Buffer | 2.0 | 1x |
| SBE Primer (10 µM) | 1.0 | 1 µM |
| Thermo Sequenase (0.4 U/µL) | 0.4 | 0.16 U |
| Fluorescent ddNTP Mix (including this compound) | 0.05 | Varies by manufacturer |
| Purified PCR Product | 6.55 | - |
| Total Volume | 10 |
-
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 93 | 1 min | 1 |
| Denaturation | 93 | 10 sec | 50 |
| Annealing/Extension | 50 | 30 sec | |
| Hold | 4 | ∞ | 1 |
4. Detection and Data Analysis
-
Objective: To measure the fluorescence polarization and determine the genotype.
-
The fluorescence polarization of the reaction mixture is read using a suitable plate reader. The data is then analyzed to cluster the samples into homozygous and heterozygous genotypes based on the polarization values of the different fluorescent dyes.
C. Quantitative Data for SBE
The success of an SBE reaction can be quantified in several ways, depending on the detection method.
| Parameter | Method | Typical Values | Reference |
| Signal-to-Noise Ratio | Fluorescence Intensity | > 12 for homozygous samples, ~1 for heterozygous samples | [5] |
| Mass Difference (Biotin-ddNTPs) | Mass Spectrometry | Biotin-ddCTP: 665 Da, Biotin-ddATP: 688 Da, Biotin-ddGTP: 704 Da, Biotin-ddUTP: 754 Da | [6] |
| Assay Conversion Rate | General SBE | ~87% of SNPs and indels successfully converted to assays | [3] |
| Error Rate | General SBE | Estimated at 0.003 | [3] |
II. Sanger Sequencing for SNP Discovery and Validation
Sanger sequencing, also known as the chain-termination method, is the gold standard for DNA sequencing and is highly effective for both discovering new SNPs and validating those identified by other methods.[7] In the context of SNP analysis, the region of interest is amplified by PCR, and then sequenced. If an individual is heterozygous for a SNP, the resulting sequence chromatogram will show two overlapping peaks at the polymorphic site.[3]
A. Workflow for Sanger Sequencing-based SNP Analysis
The workflow for using Sanger sequencing to analyze SNPs is a multi-step process that ensures high-quality and reliable results.
B. Experimental Protocol: Sanger Sequencing for SNP Analysis
This protocol outlines the steps for SNP analysis using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.
1. PCR Amplification of the Target SNP Locus
-
Follow the PCR protocol as described in the SBE section to amplify the region containing the potential SNP.
2. PCR Product Purification
-
Objective: To remove excess primers and dNTPs from the PCR product. This is a critical step for high-quality sequencing results. Enzymatic cleanup (e.g., ExoSAP-IT™) or column-based purification methods can be used.[8][9]
3. Cycle Sequencing Reaction
-
Objective: To generate a series of DNA fragments terminated at each nucleotide with a fluorescently labeled ddNTP.
-
Reaction Setup:
| Component | Volume (µL) |
| 5x BigDye™ Sequencing Buffer | 2.25 |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 0.25 |
| Sequencing Primer (0.5 µM) | 0.50 |
| Purified PCR Product (1-3 ng/100 bp) | 1.0 |
| Sterile H₂O | 6.00 |
| Total Volume | 10 |
-
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Hold | 4 | ∞ | 1 |
4. Sequencing Reaction Cleanup
-
Objective: To remove unincorporated dye terminators and salts that can interfere with capillary electrophoresis. This is typically done by ethanol/EDTA precipitation or using a column-based purification kit.
5. Capillary Electrophoresis and Data Analysis
-
Objective: To separate the fluorescently labeled DNA fragments by size and detect the fluorescent signal to generate a chromatogram.
-
The purified sequencing products are run on a capillary electrophoresis instrument.
-
The resulting chromatogram is analyzed using sequencing analysis software. A heterozygous SNP will appear as two overlapping peaks of different colors at the same nucleotide position.[3][10]
C. Quantitative Aspects of Sanger Sequencing for SNP Analysis
While Sanger sequencing is primarily a qualitative method for determining the DNA sequence, some quantitative aspects are important for successful SNP detection.
| Parameter | Guideline |
| PCR Product Concentration | 1-3 ng per 100 bp for sequencing reaction |
| Sequencing Primer Concentration | 0.5 µM in the cycle sequencing reaction |
| Ratio of ddNTPs to dNTPs | Proprietary to the BigDye™ Terminator mix, but generally low to allow for the generation of a range of fragment lengths |
| Heterozygous Peak Height Ratio | Ideally 1:1, but can vary. Ratios from 2:1 to 20:1 have been observed and can still indicate heterozygosity.[11] |
III. Signaling Pathways and Logical Relationships
The underlying principle for both SBE and Sanger sequencing is the enzymatic action of DNA polymerase and the specific inhibition of this action by ddNTPs.
Conclusion
The use of this compound and other dideoxynucleotides is fundamental to the powerful techniques of Single Base Extension and Sanger Sequencing for SNP analysis. SBE offers a high-throughput and cost-effective method for genotyping known SNPs, while Sanger sequencing remains the definitive standard for SNP discovery and validation, providing highly accurate sequence data. The detailed protocols and quantitative data presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these methods in their work. Careful optimization of each step, from PCR amplification to data analysis, is critical for achieving reliable and reproducible results.
References
- 1. Cycle Sequencing - AdvancedSeq [advancedseq.com]
- 2. biotechreality.com [biotechreality.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Cycle Sequencing - CD Genomics [cd-genomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Interpretation of Sequencing Chromatograms [sites.biology.unt.edu]
- 11. biomedres.us [biomedres.us]
Application Notes and Protocols for ddCTP-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring antiviral ribonucleotide produced in mammalian cells.[1] The interferon-inducible protein viperin catalyzes the conversion of cytidine triphosphate (CTP) to ddhCTP.[1][2] This molecule acts as a potent chain terminator for viral RNA-dependent RNA polymerases (RdRps), thereby inhibiting the replication of a broad range of RNA viruses, including flaviviruses (such as Zika, Dengue, and West Nile virus) and coronaviruses.[1][2][3] The mechanism of action involves the incorporation of ddhCTP into the growing viral RNA strand, which then prevents the RdRp from adding subsequent nucleotides, effectively halting viral genome replication.[2] These application notes provide detailed protocols for evaluating the antiviral activity of compounds that function through the ddhCTP pathway, as well as for assessing the direct antiviral effect of ddhCTP and its analogs.
Signaling Pathway of Endogenous ddhCTP Production
The endogenous production of the antiviral molecule ddhCTP is initiated by the expression of the interferon-stimulated gene, viperin. Viperin, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the conversion of cellular CTP into ddhCTP.[1] This antiviral nucleotide then directly inhibits viral replication.
Figure 1: Viperin-mediated production of ddhCTP and its antiviral action.
Section 1: Cell-Based Antiviral Assays
Cell-based assays are crucial for determining the efficacy of an antiviral compound in a biological context. These assays measure the inhibition of viral replication within host cells and concurrently assess the compound's toxicity to those cells.
Experimental Workflow: Cell-Based Assay
The general workflow for a cell-based antiviral assay involves treating cells with the test compound, infecting them with the virus, and subsequently quantifying the extent of viral replication and cell viability.
Figure 2: General workflow for cell-based antiviral compound screening.
Protocol 1.1: Viral Titer Reduction Assay by qRT-PCR
This protocol quantifies the amount of viral RNA produced in infected cells to determine the efficacy of a test compound.
Materials:
-
Susceptible host cells (e.g., Vero, Huh-7)
-
Virus stock of known titer (e.g., Zika virus, SARS-CoV-2)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound (e.g., ddhC, a precursor to ddhCTP)[4]
-
RNA extraction kit
-
qRT-PCR reagents (primers/probes specific to the viral genome, master mix)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1.5 x 10^4 to 4 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "no-compound" control (vehicle, e.g., DMSO).
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 48-72 hours).
-
RNA Extraction: After incubation, carefully collect the cell culture supernatant. Extract viral RNA from a fixed volume of the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome. Use a standard curve of a plasmid containing the target sequence to quantify the viral RNA copies.
-
Cell Viability Assay: On a parallel plate prepared identically, assess cell viability by adding a reagent like CCK-8 or CellTiter-Glo and measuring the signal according to the manufacturer's protocol.[5]
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the compound concentration that reduces viral RNA levels by 50%.
-
Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
-
Data Presentation: Cell-Based Assay Results
| Compound | Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| ddhC | Zika Virus (ZIKV) | Vero | 15.2 | >1000 | >65.8 |
| Compound X | Zika Virus (ZIKV) | Vero | 5.8 | >500 | >86.2 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.11[5] | >100 | >90 |
| Ribavirin | SARS-CoV-2 | Vero E6 | ~90[5] | >100 | ~1.1 |
Section 2: Biochemical (Enzymatic) Assays
Biochemical assays directly measure the inhibitory effect of a compound on the viral RdRp enzyme. This approach is useful for confirming the mechanism of action and for high-throughput screening of direct polymerase inhibitors.
Experimental Workflow: RdRp Inhibition Assay
This workflow outlines the direct measurement of ddhCTP's effect on the activity of purified viral RdRp.
Figure 3: Workflow for a biochemical RdRp inhibition assay.
Protocol 2.1: In Vitro RdRp Inhibition Assay
This protocol measures the incorporation of a labeled nucleotide into a nascent RNA strand by the viral RdRp in the presence of an inhibitor.
Materials:
-
Purified recombinant viral RdRp (e.g., from Dengue virus, SARS-CoV-2)
-
RNA template-primer duplex
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Natural NTPs (ATP, GTP, UTP, CTP)
-
Labeled nucleotide (e.g., [α-32P]GTP or a fluorescently labeled UTP)
-
Inhibitor (ddhCTP)
-
Stop buffer (containing EDTA)
-
Apparatus for analysis (e.g., polyacrylamide gel electrophoresis, filter-binding assay system)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template-primer, and all four NTPs, including the labeled nucleotide.
-
Inhibitor Addition: Add varying concentrations of ddhCTP to the reaction tubes. Include a "no-inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Product Analysis:
-
Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel. The full-length product represents successful elongation, while shorter products indicate chain termination. Quantify band intensity to determine inhibition.
-
Filter-Binding Assay: Spot the reaction mixture onto a DE81 filter paper, wash away unincorporated nucleotides, and measure the radioactivity of the incorporated labeled nucleotide using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of RdRp activity against the logarithm of the inhibitor concentration.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of ddhCTP required to reduce RdRp activity by 50%.
-
Data Presentation: Biochemical Assay Results
| Inhibitor | Viral RdRp Target | IC50 (µM) | Notes |
| ddhCTP | Dengue Virus (DV) RdRp | ~3.0 | Potent inhibition |
| ddhCTP | West Nile Virus (WNV) RdRp | ~5.0 | Potent inhibition |
| ddhCTP | Human Rhinovirus C (HRV-C) RdRp | ~10,000[1] | Very weak inhibition (3 orders of magnitude higher than for DV) |
| 3'-dCTP (Control) | Dengue Virus (DV) RdRp | ~25.0 | Known chain terminator control |
References
- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psu.edu [psu.edu]
- 3. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor ddhCTP of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation and Use of 2',3'-Dideoxycytidine 5'-Triphosphate (ddCTP) Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) is a crucial nucleoside analog used extensively in molecular biology. As a dideoxynucleotide, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with an incoming nucleotide.[1] This property allows it to act as a chain terminator during in vitro DNA synthesis, a principle famously exploited in the Sanger method for DNA sequencing.[2][3][4] this compound is also a subject of study in antiviral research, particularly as a reverse transcriptase inhibitor for retroviruses like HIV.[5] This document provides detailed protocols for the preparation of this compound solutions and their application in chain-termination sequencing.
Physicochemical Properties and Storage
Commercially available this compound is typically supplied as a stable aqueous solution.[6][7] Proper handling and storage are critical to maintain its integrity and performance in enzymatic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₃O₁₂P₃ (free acid) | [6][7] |
| Molecular Weight | 451.16 g/mol (free acid) | [2][6][7] |
| Purity (HPLC) | ≥ 95-98% | [4][6] |
| Supplied Form | Colorless to slightly yellow solution in water | [6][7] |
| Typical Concentration | 100 mM - 110 mM | [6][7] |
| pH of Solution | 7.5 ± 0.5 | [6][7] |
| λmax | 271 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 8.9 - 9.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [4][6][7] |
Table 2: Storage and Stability of this compound Solutions
| Condition | Recommendation | Details |
| Long-Term Storage | Store at -20°C. | Shelf life is typically 12 months from the date of delivery when stored correctly.[2][6] |
| Working Aliquots | Prepare and store aliquots at -20°C. | Aliquots are generally usable for up to one month. Avoid multiple freeze-thaw cycles.[8] |
| Shipping | Shipped on gel packs. | Short-term exposure (up to one week) to ambient temperatures is possible without significant loss of efficacy.[6][8] |
| Daily Use | Thaw on ice before use. | Before opening the vial for the first time, it is recommended to centrifuge it briefly.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
Most this compound is supplied as a 100 mM stock solution. For applications like DNA sequencing, a much lower working concentration is required. This protocol describes the dilution of a stock solution to a final concentration of 1 mM.
Materials:
-
100 mM this compound stock solution
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Thaw: Thaw the 100 mM this compound stock solution on ice. Also, thaw the nuclease-free water or TE buffer.
-
Centrifuge: Briefly centrifuge the this compound stock tube to collect the entire volume at the bottom.
-
Calculation: To prepare 100 µL of a 1 mM working solution, use the dilution formula (M1V1 = M2V2):
-
(100 mM) * V1 = (1 mM) * (100 µL)
-
V1 = 1 µL
-
-
Dilution: In a sterile microcentrifuge tube, pipette 99 µL of nuclease-free water or TE buffer.
-
Add this compound: Carefully add 1 µL of the 100 mM this compound stock solution to the tube containing the diluent.
-
Mix: Mix thoroughly by gentle vortexing or by pipetting up and down.
-
Storage: Label the tube clearly ("1 mM this compound") and store it at -20°C for future use.
Caption: Workflow for diluting a this compound stock solution.
Protocol 2: Application in Sanger (Dideoxy) Sequencing
This protocol outlines a classic Sanger sequencing reaction setup in a single tube, highlighting the role of this compound. In this method, DNA polymerase synthesizes DNA strands that are randomly terminated by the incorporation of this compound.[9][10]
Materials:
-
DNA template (e.g., plasmid, PCR product)
-
Sequencing primer
-
DNA Polymerase (e.g., Klenow fragment, Taq polymerase)
-
dNTP mix (dATP, dGTP, dTTP, dCTP)
-
This compound working solution
-
Sequencing buffer
Procedure:
-
Reaction Setup: On ice, combine the components in a PCR tube as specified in Table 3. Four separate reactions are typically prepared, one for each ddNTP (ddATP, ddGTP, this compound, ddTTP).[11] The table below details the reaction for the this compound tube.
-
Thermal Cycling: Place the reaction tube in a thermal cycler and run a program optimized for the specific DNA polymerase and template. A typical program includes:
-
An initial denaturation step (e.g., 95°C for 2 minutes).
-
25-35 cycles of:
-
Denaturation (95°C for 30 seconds)
-
Primer Annealing (50-60°C for 30 seconds)
-
Extension (60-72°C for 1-4 minutes)
-
-
-
Analysis: The resulting DNA fragments, all ending with a cytosine, are of varying lengths. These fragments are then separated by size using capillary or gel electrophoresis to determine the sequence.[3]
Table 3: Example Sanger Sequencing Reaction Mix (for this compound)
| Component | Volume | Final Concentration |
| Sequencing Buffer (5x) | 4 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 500 µM each |
| This compound (1 mM) | 1 µL | 50 µM |
| Primer (10 µM) | 1 µL | 500 nM |
| DNA Template (100 ng/µL) | 2 µL | 200 ng |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free Water | to 20 µL | - |
| Total Volume | 20 µL |
Note: The ratio of dNTP to ddNTP is critical and may require optimization. A common starting point is a 10:1 to 100:1 ratio of dCTP to this compound.[9]
Mechanism of Action in Chain Termination
The function of this compound as a chain terminator is due to its unique structure. The deoxyribose sugar in this compound lacks a hydroxyl (-OH) group at the 3' position.[1] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming nucleotide.[10] When this compound is incorporated opposite a guanine base in the template strand, the absence of the 3'-OH group makes it impossible for the polymerase to add the next nucleotide, thus terminating the elongation of that DNA strand.[1][3]
Caption: Incorporation of this compound halts DNA synthesis.
References
- 1. youtube.com [youtube.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - high concentration, Unmodified (natural) dideoxy-Nucleoside triphosphates (ddNTPs) - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Sanger Sequencing Reactions with ddCTP
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with Sanger sequencing reactions, with a particular focus on challenges related to dideoxycytidine triphosphate (ddCTP).
Frequently Asked Questions (FAQs)
Q1: My sequencing reaction failed completely, showing no signal or a very low signal. What are the common causes?
A complete reaction failure, characterized by a flat line or very low signal-to-noise ratio in the electropherogram, can stem from several factors not necessarily specific to this compound but crucial for any successful Sanger sequencing reaction. The most common reasons include problems with the DNA template, sequencing primer, or the reaction mix itself.[1][2][3]
Possible Causes and Solutions:
-
Insufficient or Poor-Quality DNA Template: The concentration and purity of your DNA template are critical. Low template concentration is a primary reason for failed reactions.[1][2] Contaminants such as salts, ethanol, or residual PCR reagents can also inhibit the polymerase.
-
Primer Issues: An incorrect, degraded, or poorly designed primer will lead to failed reactions.
-
Recommendation: Verify the primer sequence and its binding site on the template. Check for primer integrity and concentration.
-
-
Inactive Reagents: The sequencing mix, including the polymerase and ddNTPs, can degrade if not stored properly.
-
Recommendation: Ensure all reagents, including the BigDye™ Terminator kit, are stored at the correct temperature and have not expired.[1]
-
Q2: The sequencing signal is strong at the beginning but then drops off suddenly, especially in a G-rich region. What could be the problem?
Sudden signal drop-offs are often indicative of secondary structures in the DNA template, such as hairpins or G-quadruplexes, which can form in G-rich regions and block the DNA polymerase.[3][5] This prevents the incorporation of nucleotides, including this compound, leading to premature termination of the sequencing reaction.
Possible Causes and Solutions:
-
Secondary Structures in Template: GC-rich templates are prone to forming stable secondary structures that the polymerase cannot read through.[5]
-
Recommendation: Add additives like 5-10% DMSO or betaine to the sequencing reaction to help denature these structures.[5] Alternatively, redesigning primers to sequence the opposite strand can sometimes resolve the issue.
-
-
Homopolymer Tracts: Long stretches of a single nucleotide (e.g., poly-G) can cause polymerase slippage, leading to a messy sequence and a drop in signal.
-
Recommendation: Sequencing the reverse strand is a common strategy to overcome this issue.
-
Q3: My sequence has missing or weak 'C' peaks. What could be the cause?
Missing or weak 'C' peaks can be a direct indication of a problem with the incorporation of this compound or a specific issue with the template DNA.
Possible Causes and Solutions:
-
Bisulfite Converted DNA: If you are sequencing bisulfite-treated DNA, unmethylated cytosines are converted to uracils (read as thymines in sequencing), which would result in the absence of 'C' peaks.
-
Recommendation: Ensure you are using the appropriate analysis software for bisulfite sequencing data.
-
-
Elevated Baseline: A severe arcing event during capillary electrophoresis can elevate the baseline of one dye, potentially masking the peaks of the corresponding nucleotide.
-
Recommendation: This is an instrument-related issue that may require technical service.
-
Troubleshooting Guide: Issues Related to this compound and GC-Rich Regions
This guide provides a structured approach to troubleshooting common problems encountered during Sanger sequencing, with a focus on issues that can arise from this compound and GC-rich templates.
Summary of Common Issues and Quantitative Parameters
| Problem | Possible Cause | Key Quantitative Parameter | Recommended Value | Solution |
| No Signal/Failed Reaction | Low DNA Template Concentration | DNA Concentration | Plasmids: 50-100 ng/µL; PCR products: 10-40 ng/µL | Re-quantify and adjust DNA concentration. |
| Poor DNA Quality | A260/A280 Ratio | 1.8 - 2.0 | Re-purify DNA template. | |
| Incorrect Primer Concentration | Primer Concentration | 3.2 pmol per reaction | Verify primer concentration. | |
| Sudden Signal Drop | GC-Rich Template/Secondary Structure | GC Content of Template | > 65% | Add 5-10% DMSO or 1-2 M Betaine to the reaction. Sequence the reverse strand. |
| Weak 'C' Peaks | Suboptimal this compound Incorporation | - | - | Use a fresh sequencing kit. Consider a different polymerase if issues persist. |
| Noisy Data/High Background | Contaminants (Salts, Ethanol) | A260/A230 Ratio | > 1.5 | Re-purify DNA, ensuring complete removal of wash buffers. |
Experimental Protocols
Protocol 1: Sanger Sequencing Reaction with Additives for GC-Rich Templates
This protocol is designed to improve sequencing results for templates with high GC content that may be causing premature termination.
-
Prepare the Sequencing Reaction Mix: In a 0.2 mL PCR tube, prepare the following reaction mix on ice:
| Component | Volume |
| Purified DNA Template (see table above) | X µL |
| Sequencing Primer (3.2 pmol/µL) | 1 µL |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 2 µL |
| 5x Sequencing Buffer | 1.5 µL |
| DMSO or Betaine (5M) | 1 µL (for 5% final conc. of DMSO) or 2 µL (for 1M final conc. of Betaine) |
| Deionized Water | to a final volume of 10 µL |
-
Thermal Cycling: Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification: Purify the sequencing products to remove unincorporated ddNTPs and salts before capillary electrophoresis.
Visual Troubleshooting Workflows
Sanger Sequencing Troubleshooting Workflow
References
- 1. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MGH DNA Core [dnacore.mgh.harvard.edu]
- 3. coconote.app [coconote.app]
- 4. ucdenver.edu [ucdenver.edu]
- 5. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Technical Support Center: Optimizing Sanger Sequencing for Extended Read Lengths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ddNTP/dNTP ratio to achieve longer, high-quality sequence reads in Sanger sequencing experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your sequencing experiments related to the ddNTP/dNTP ratio and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Short Sequence Reads / Premature Termination | The ddNTP/dNTP ratio is too high . This leads to frequent incorporation of chain-terminating ddNTPs, resulting in an overabundance of short fragments.[1][2] | Decrease the concentration of ddNTPs in your reaction mix. If using a commercial kit, you may need to switch to a version formulated for longer reads (e.g., BigDye™ Terminator v3.1).[3] Alternatively, you can prepare a custom sequencing mix with a lower ddNTP/dNTP ratio. |
| Weak Signal in Early Peaks / Low Resolution for Short Fragments | The ddNTP/dNTP ratio is too low . Infrequent termination events lead to a scarcity of short fragments, resulting in weak signals for the initial bases of the sequence.[2] | Increase the concentration of ddNTPs in your reaction. This will enhance the generation of shorter fragments, thereby improving signal strength and resolution at the beginning of the read. |
| No Sequence or Very Weak Signal Throughout | While this can have multiple causes, an extremely low ddNTP/dNTP ratio could contribute by failing to generate a sufficient number of terminated fragments for detection.[2] However, it is more likely due to other factors. | First, verify template and primer concentration and quality. If those are optimal, consider that your ddNTP/dNTP ratio might be too low to produce a detectable signal. A modest increase in the ddNTP concentration may be beneficial. If using a commercial kit, ensure it has not expired and has been stored correctly. |
| Carryover of dNTPs from PCR | Residual dNTPs from the PCR amplification of the template will alter the carefully optimized ddNTP/dNTP ratio in the sequencing reaction, effectively lowering it.[3] | Ensure thorough purification of your PCR product before proceeding with the sequencing reaction. Use a reliable PCR cleanup kit to remove excess primers and dNTPs.[3] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the ddNTP/dNTP ratio in Sanger sequencing.
Q1: What is the fundamental role of the ddNTP/dNTP ratio in Sanger sequencing?
The ratio of dideoxynucleotide triphosphates (ddNTPs) to deoxynucleotide triphosphates (dNTPs) is a critical determinant of the distribution of fragment lengths generated during the cycle sequencing reaction.[1] dNTPs are the standard building blocks that allow for the extension of the DNA chain, while ddNTPs lack the 3'-hydroxyl group necessary for further elongation and thus terminate the chain upon incorporation.[4] A carefully balanced ratio ensures the generation of a comprehensive set of fragments, each terminated at a different base, which is essential for reading the full sequence.
Q2: How does a high ddNTP/dNTP ratio affect my sequencing results?
A high ddNTP/dNTP ratio increases the probability of incorporating a chain-terminating ddNTP. This results in the production of predominantly shorter DNA fragments.[1][2] While this can be advantageous for sequencing regions close to the primer, it will prevent the generation of longer fragments, thereby reducing the overall read length.
Q3: What are the consequences of a low ddNTP/dNTP ratio?
A low ddNTP/dNTP ratio means that chain termination events are less frequent. This leads to the synthesis of longer DNA fragments on average.[2] While this is desirable for achieving long reads, an excessively low ratio can result in insufficient generation of shorter fragments, leading to weak or undetectable signals at the beginning of the sequence.
Q4: Are there standard ddNTP/dNTP ratios I can use?
While there isn't a single universal ratio, a common starting point suggested in some literature is a dNTP to ddNTP ratio of 10:1 or higher. For instance, using 1 mM dATP with 0.1 mM ddATP. However, the optimal ratio is highly dependent on the specific template, primer, polymerase, and sequencing chemistry being used. Commercial sequencing kits, such as BigDye™ Terminator v3.1, are pre-optimized for longer reads, implying they contain a lower ddNTP/dNTP ratio compared to kits designed for shorter fragments (e.g., BigDye™ Terminator v1.1).[3]
Q5: When should I consider optimizing the ddNTP/dNTP ratio?
You should consider optimizing the ddNTP/dNTP ratio when you are consistently obtaining short reads despite having high-quality template DNA and primers, or when you are trying to sequence through particularly challenging regions (e.g., GC-rich sequences, repetitive elements).
Experimental Protocols
Protocol: Optimizing the ddNTP/dNTP Ratio for Longer Sequence Reads
This protocol outlines a method for systematically testing different ddNTP/dNTP ratios to identify the optimal conditions for maximizing read length for your specific template and primers. This requires the use of individual dNTPs and fluorescently labeled ddNTPs, rather than a pre-mixed commercial kit.
1. Materials:
- Purified template DNA (e.g., PCR product, plasmid) of known concentration.
- Sequencing primer (3.2 pmol/µL).
- Thermo-stable DNA polymerase suitable for sequencing (e.g., Thermo Sequenase™).
- Sequencing buffer.
- Individual dNTPs (dATP, dCTP, dGTP, dTTP) at a stock concentration of 10 mM.
- Individual fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) at a stock concentration of 1 mM.
- Nuclease-free water.
- Thermal cycler.
- Capillary electrophoresis-based DNA analyzer.
2. Experimental Setup:
Prepare a series of sequencing reactions, each with a different ddNTP/dNTP ratio. It is recommended to test a range of ratios. Below is an example setup for a 20 µL reaction volume. A master mix for common components should be prepared.
Table of dNTP/ddNTP Ratios for Optimization:
| Ratio ID | dNTP:ddNTP Ratio | Expected Outcome |
| A | 50:1 | Likely to produce longer reads, but may have weak signals for initial bases. |
| B | 100:1 | A good starting point for achieving a balance of short and long fragments. |
| C | 200:1 | Favors the generation of very long fragments; risk of poor initial sequence quality. |
| D | 25:1 | Will likely result in shorter reads; useful as a control for comparison. |
3. Reaction Mix Preparation (per 20 µL reaction):
| Component | Volume for Ratio A (50:1) | Volume for Ratio B (100:1) | Volume for Ratio C (200:1) | Volume for Ratio D (25:1) | Final Concentration (Variable) |
| 5x Sequencing Buffer | 4 µL | 4 µL | 4 µL | 4 µL | 1x |
| dNTP mix (10mM each) | 0.4 µL | 0.4 µL | 0.4 µL | 0.4 µL | 200 µM |
| ddNTP mix (1mM each) | 0.16 µL | 0.08 µL | 0.04 µL | 0.32 µL | 8 µM / 4 µM / 2 µM / 16 µM |
| Template DNA | X µL | X µL | X µL | X µL | See Note 1 |
| Primer (3.2 pmol/µL) | 1 µL | 1 µL | 1 µL | 1 µL | 3.2 pmol |
| DNA Polymerase | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL | Vendor specific |
| Nuclease-free H₂O | Up to 20 µL | Up to 20 µL | Up to 20 µL | Up to 20 µL | - |
Note 1: The amount of template DNA depends on its nature:
-
PCR product (100-200 bp): 1-3 ng
-
PCR product (200-500 bp): 3-10 ng
-
PCR product (500-1000 bp): 5-20 ng
-
Plasmid DNA: 150-300 ng
4. Thermal Cycling:
Use a standard cycle sequencing program. An example is:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
5. Post-Reaction Cleanup:
Purify the sequencing reactions to remove unincorporated dye terminators. Use a standard method such as ethanol/EDTA precipitation or a column-based purification kit.
6. Capillary Electrophoresis:
Run the purified samples on an automated DNA sequencer.
7. Data Analysis:
Analyze the resulting electropherograms. Compare the read lengths (e.g., using Phred 20 as a quality cutoff) and overall data quality for each ddNTP/dNTP ratio to determine the optimal condition for your experiment.
Visualizations
Caption: Workflow for optimizing the ddNTP/dNTP ratio.
References
Technical Support Center: The Impact of ddCTP Purity on Sequencing Data Quality
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to Sanger sequencing data quality, with a specific focus on the purity of 2',3'-dideoxycytidine triphosphate (ddCTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important in Sanger sequencing?
A1: 2',3'-dideoxycytidine triphosphate (this compound) is a chain-terminating nucleotide analog used in Sanger sequencing. During the sequencing reaction, DNA polymerase incorporates this compound opposite a guanine (G) base in the DNA template. The absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating the DNA strand extension. The purity of this compound is critical because contaminants can interfere with this precise termination process, leading to a range of artifacts in the sequencing data and compromising the accuracy of the final sequence.
Q2: What are the most common impurities in a this compound preparation?
A2: The most common and impactful impurity in a this compound stock is its corresponding deoxynucleotide, dCTP. Other potential impurities can include partially synthesized this compound precursors, byproducts from the chemical synthesis process, and degradation products that may accumulate during storage. The presence of dCTP is particularly problematic as it will be incorporated by DNA polymerase but will not terminate the chain, leading to incorrect signal interpretation.
Q3: How can impure this compound affect my sequencing results at a high level?
A3: Impure this compound can lead to a variety of issues in your sequencing data, including:
-
Reduced Signal Strength: Contaminants can inhibit the DNA polymerase, leading to weaker overall signal.
-
Increased Background Noise: Non-specific signals from impurities can raise the baseline of the electropherogram, making it difficult to distinguish true peaks.
-
Inaccurate Base Calling: The presence of contaminating signals can lead the sequencing software to make incorrect base calls, represented as 'N's or misidentified bases.
-
Reduced Read Length: Premature signal drop-off can occur, shortening the usable length of the sequence read.
-
Variable Peak Heights: Inconsistent incorporation of this compound and contaminating nucleotides can cause significant variations in peak heights, deviating from the expected uniform peak distribution.
Q4: What is a Phred Quality Score (Q Score) and how does this compound purity relate to it?
A4: A Phred Quality Score (Q Score) is a measure of the accuracy of a base call. It is logarithmically related to the probability of an incorrect base call. For example, a Q score of 20 indicates a 1 in 100 chance of an error (99% accuracy), while a Q score of 30 indicates a 1 in 1000 chance of an error (99.9% accuracy).[1][2][3] Impurities in this compound can lead to lower Q scores across the sequence read due to increased uncertainty in peak identification and resolution.[1]
Troubleshooting Guide: Interpreting Electropherogram Artifacts
This guide will help you identify potential issues in your Sanger sequencing data that may be related to this compound purity.
| Observed Artifact | Potential Cause Related to this compound Purity | Appearance in Electropherogram | Troubleshooting Steps |
| Weak Signal for 'C' Peaks | Inhibition of DNA polymerase by this compound impurities. | Consistently low peak heights for cytosine bases throughout the read. | 1. Use a fresh, high-quality lot of this compound. 2. Verify the concentration of your this compound stock. 3. Optimize the dNTP/ddNTP ratio in your sequencing reaction. |
| Peaks Under 'C' Peaks (Shoulders or Split Peaks) | Contamination with dCTP. The polymerase incorporates the non-terminating dCTP, and then a terminating ddNTP at a later position, creating fragments of nearly the same length. | Small peaks directly preceding or following the main 'C' peak, often leading to a "shoulder" or a split peak appearance. | 1. Source this compound with a guaranteed purity of >98%. 2. Perform an in-house purity check using HPLC if the problem persists. |
| High Background Noise in the 'C' Channel | Presence of fluorescently labeled impurities or degradation products in the this compound stock. | Elevated baseline specifically in the color channel corresponding to cytosine, making it difficult to distinguish true peaks from noise. | 1. Switch to a different batch or supplier of this compound. 2. Ensure proper storage of ddNTPs at -20°C to prevent degradation. |
| Sudden Signal Drop-off After a 'G' Rich Region | Depletion of pure this compound available for incorporation, especially if the initial concentration of active this compound is low due to impurities. | Strong, clear sequence that abruptly becomes unreadable with very low signal intensity after a series of guanine bases. | 1. Increase the concentration of this compound in the reaction mix. 2. Confirm the purity of the this compound stock to ensure the effective concentration is as expected. |
| Uneven Peak Heights for 'C' Bases | Inconsistent incorporation of this compound due to competition with impurities that may be better or worse substrates for the polymerase. | Significant and random variation in the heights of 'C' peaks that should otherwise be relatively uniform. | 1. Obtain a higher purity this compound. 2. Consider using an engineered DNA polymerase with better discrimination against nucleotide analogs. |
Quantitative Impact of this compound Purity on Sequencing Data
While specific quantitative data from peer-reviewed literature directly correlating this compound purity percentages to sequencing metrics is limited, the following table illustrates the expected trends based on the principles of Sanger sequencing.
| This compound Purity (%) | Expected Average Phred Score (Q Score) | Expected Usable Read Length (base pairs) | Peak Height Uniformity (CV%) |
| >99% | >30 | >800 | <15% |
| 95-99% | 20-30 | 500-800 | 15-30% |
| 90-95% | 10-20 | 200-500 | >30% |
| <90% | <10 | <200 | Highly Variable |
Note: These are generalized estimates. Actual results may vary depending on the sequencing platform, template quality, and other reaction components.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
This protocol provides a method for assessing the purity of a this compound solution and detecting the presence of dCTP contamination.
Materials:
-
This compound sample
-
dCTP standard
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)[4]
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.5
-
Mobile Phase B: 100% Acetonitrile
-
Deionized water
Procedure:
-
Sample Preparation: Dilute the this compound sample and dCTP standard in deionized water to a final concentration of approximately 100 µM.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 271 nm (the absorbance maximum for cytosine).
-
-
Injection: Inject 10 µL of the dCTP standard to determine its retention time.
-
Gradient Elution: Inject 10 µL of the this compound sample and run the following gradient:
-
0-5 min: 5% Mobile Phase B
-
5-15 min: Linear gradient from 5% to 50% Mobile Phase B
-
15-20 min: 50% Mobile Phase B
-
20-25 min: Return to 5% Mobile Phase B
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any contaminating dCTP based on their retention times.
-
Integrate the peak areas to calculate the relative percentage of each component. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Protocol 2: Experimental Workflow for Impact Assessment
This workflow describes how to experimentally determine the impact of this compound purity on Sanger sequencing data quality.
Materials:
-
High-purity this compound (>99%)
-
This compound of unknown or lower purity
-
Purified plasmid or PCR product with a known sequence
-
Sequencing primer
-
Sanger sequencing kit (containing DNA polymerase, dNTPs, and other ddNTPs)
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Prepare this compound Dilutions: Create a series of this compound solutions with varying levels of purity by mixing the high-purity this compound with the lower-purity this compound or by intentionally spiking the high-purity stock with known concentrations of dCTP (e.g., 1%, 5%, 10% dCTP).
-
Set up Sequencing Reactions: For each this compound purity level, set up a standard Sanger sequencing reaction according to the manufacturer's protocol, using the control DNA template and primer. Ensure all other reaction components are constant across all setups.
-
Perform Cycle Sequencing: Run the sequencing reactions on a thermal cycler.
-
Purify Sequencing Products: Remove unincorporated dyes and nucleotides from the sequencing reactions.
-
Capillary Electrophoresis: Run the purified products on an automated DNA sequencer.
-
Data Analysis:
-
Analyze the resulting electropherograms for each purity level.
-
Compare the average Phred scores, usable read lengths, and peak height uniformity across the different conditions.
-
Visually inspect the electropherograms for the presence of artifacts as described in the troubleshooting guide.
-
Visualizations
Caption: Workflow for assessing the impact of this compound purity on sequencing data.
Caption: Troubleshooting logic for this compound purity-related sequencing artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved In the Sanger (dideoxy) method for DNA sequencing, a | Chegg.com [chegg.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
avoiding premature chain termination in sequencing reactions
Welcome to the Technical Support Center. This guide provides troubleshooting strategies for , tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of premature chain termination in my sequencing results?
A1: Premature chain termination is often characterized by a strong, clean signal at the beginning of the sequence that abruptly drops off.[1] The electropherogram will show well-defined peaks that suddenly cease or become messy, resulting in a significantly shorter read length than expected.[2]
Q2: How does the quality of my DNA template affect the sequencing reaction?
A2: The quality of the DNA template is a critical factor. Poor quality DNA, including the presence of contaminants like salts, phenol, EDTA, or residual ethanol, can inhibit the polymerase enzyme, leading to failed or poor-quality sequencing results.[3][4][5] DNA degradation, which can result from improper handling or storage, can also cause premature termination of the sequencing signal.[6] A 260/280 absorbance ratio of approximately 1.8 is indicative of a pure DNA sample.[2]
Q3: Can the concentration of my DNA template cause premature termination?
A3: Yes, both excessively high and low concentrations of the DNA template can lead to premature termination.
-
Too much template DNA is a primary cause.[2] It can lead to over-amplification, which depletes the fluorescently labeled dideoxynucleotides (ddNTPs) early in the reaction, resulting in a rapid decrease in signal intensity.[2][7]
-
Too little template DNA is a common reason for complete reaction failure, where the signal is too weak to be accurately read.[2][8]
Q4: How do secondary structures in the DNA template cause issues?
A4: Secondary structures, such as hairpin loops, can form in the DNA template, particularly in regions with high GC content or complementary sequences.[2][8][9] These structures can physically obstruct the DNA polymerase, causing it to detach from the template and leading to an abrupt stop in the sequence read.[1][2]
Q5: What role does primer design play in preventing premature termination?
A5: Proper primer design is essential for a successful sequencing reaction.[6][8] Primers should be designed to avoid the formation of secondary structures (like hairpins) or primer-dimers.[6][10] Inefficient primer synthesis can also result in a population of primers that are shorter than the intended length (n-1 primers), which can lead to messy sequence data.[7]
Troubleshooting Guides
Issue 1: Abrupt Signal Loss in Electropherogram
This is a classic sign of premature chain termination. The troubleshooting workflow below can help identify and resolve the root cause.
References
- 1. clims4.genewiz.com [clims4.genewiz.com]
- 2. MGH DNA Core [dnacore.mgh.harvard.edu]
- 3. monash.edu [monash.edu]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. ucdenver.edu [ucdenver.edu]
- 6. cd-genomics.com [cd-genomics.com]
- 7. genomique.iric.ca [genomique.iric.ca]
- 8. base4.co.uk [base4.co.uk]
- 9. The impact of RNA secondary structure on read start locations on the Illumina sequencing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clims4.genewiz.com [clims4.genewiz.com]
Technical Support Center: Troubleshooting Ambiguous Peaks in Sanger Sequencing
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address ambiguous peaks in ddCTP Sanger sequencing chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ambiguous or "messy" peaks in my Sanger sequencing chromatogram?
Ambiguous peaks in a chromatogram, characterized by overlapping signals, broad peaks, or high background noise, can stem from several issues during the sequencing workflow. Common culprits include problems with the DNA template quality or quantity, suboptimal primer design or concentration, and issues with the sequencing reaction or cleanup process.[1][2] Contaminants such as salts or ethanol can also interfere with the process.[3]
Q2: What do "dye blobs" look like and how can I get rid of them?
Dye blobs appear as broad, intense, and poorly defined peaks, often of a single color, that can obscure the true nucleotide peaks underneath.[4][5] They typically occur early in the sequence, around positions 40-80.[4][6] These artifacts are caused by unincorporated dye terminators that were not completely removed during the cleanup process.[4][5] To mitigate dye blobs, ensure your DNA template is free of contaminants and consider repeating the sequencing reaction with a thorough cleanup step.[1]
Q3: Why do I see double peaks throughout my entire sequence?
The presence of overlapping peaks from the beginning of the read usually indicates a mixed template.[1] This can be due to the presence of multiple DNA templates, such as contamination from another clone or a heterozygous PCR product.[2] To resolve this, it is recommended to re-streak your bacterial colonies to isolate a pure clone or redesign your PCR primers for better specificity.[2]
Q4: My sequence quality is good initially but then abruptly ends or becomes unreadable. What could be the cause?
A sudden drop in signal quality or a hard stop in the sequence can be caused by secondary structures in the DNA template, such as hairpin loops, especially in GC-rich regions.[2][3] These structures can impede the progression of the DNA polymerase. The presence of repetitive sequence patterns can also lead to truncated sequences.[4]
Q5: What causes noisy background signals in my chromatogram?
High background noise can be a result of several factors including low DNA template concentration, poor quality of the template DNA, or improper purification of PCR products.[1][2] When the signal strength is low, the background noise becomes more pronounced.[4]
Troubleshooting Guides
Guide 1: Dealing with Noisy Data and Low Signal Intensity
High background noise and low signal intensity often go hand-in-hand and can make base-calling unreliable.
Symptoms:
-
Low peak heights with a jagged baseline.
-
Many "N" calls in the sequence.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient DNA Template | Quantify your template using a fluorometric method and ensure it meets the recommended concentration (see table below). |
| Poor Template Quality | Check the 260/280 ratio of your DNA, which should be ~1.8. Repurify your template if necessary.[1] |
| Primer Issues | Verify the concentration and integrity of your sequencing primer. Ensure the primer sequence is correct and specific to your template. |
| Reaction Inhibitors | Contaminants like salts, ethanol, or residual PCR reagents can inhibit the sequencing reaction.[3] Purify your template thoroughly. |
Recommended DNA Template and Primer Concentrations:
| Template Type | Template Concentration | Primer Concentration |
| Purified Plasmid DNA | 100-200 ng/µL | 3.2 pmol/µL |
| PCR Product (<400 bp) | 20-50 ng/µL | 3.2 pmol/µL |
| PCR Product (>400 bp) | 50-100 ng/µL | 3.2 pmol/µL |
Guide 2: Resolving Overlapping Peaks (Mixed Template)
Overlapping peaks suggest the presence of more than one DNA sequence in the reaction.
Symptoms:
-
Two distinct peaks at the same position throughout the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Plasmid Prep | Re-streak your bacterial culture and pick a single, well-isolated colony for a new plasmid prep. |
| Heterozygous PCR Product | If you are sequencing a PCR product from a diploid organism, heterozygosity will result in mixed peaks. This is a true biological result. |
| Multiple Priming Sites | Your sequencing primer may be annealing to more than one location on the template. Redesign the primer to be more specific. |
| Multiple Primers Added | Accidentally adding both forward and reverse PCR primers to the sequencing reaction will result in a mixed sequence.[2] Ensure only one primer is used. |
Guide 3: Overcoming Hard Stops and Sequence Drop-offs
Sudden termination of the sequence read is often due to secondary structures in the template.
Symptoms:
-
Good quality sequence that abruptly ends.
-
Signal intensity drops to zero.
Possible Causes & Solutions:
| Cause | Recommended Action |
| GC-Rich Regions/Hairpins | These can form stable secondary structures that block the polymerase.[3] Use a sequencing protocol with additives like DMSO or betaine to help denature these structures.[3][7] |
| Homopolymer Stretches | Long stretches of the same nucleotide (e.g., poly-G) can cause the polymerase to "slip".[2] Sequencing the opposite strand can sometimes help resolve the sequence in this region. |
Experimental Protocols
Protocol 1: Plasmid DNA Miniprep for Sanger Sequencing
A high-quality plasmid DNA template is crucial for good sequencing results.
Materials:
-
Overnight bacterial culture in LB broth with appropriate antibiotic.
-
Commercial plasmid miniprep kit (e.g., from Qiagen, Promega, etc.).
-
Microcentrifuge.
-
Nuclease-free water or elution buffer.
Procedure:
-
Pellet 1-5 mL of the overnight bacterial culture by centrifugation at >8,000 x g for 3 minutes.
-
Decant the supernatant and resuspend the bacterial pellet in the buffer provided with the miniprep kit.
-
Lyse the cells by adding the lysis buffer and gently inverting the tube until the solution becomes clear. Do not vortex.
-
Neutralize the lysate by adding the neutralization buffer and gently inverting the tube. A precipitate will form.
-
Clarify the lysate by centrifuging at >12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to the provided spin column.
-
Centrifuge the spin column according to the manufacturer's instructions and discard the flow-through.
-
Wash the spin column with the provided wash buffer. This step is often repeated.
-
Dry the column by centrifuging for an additional minute to remove any residual ethanol.
-
Elute the plasmid DNA by adding nuclease-free water or elution buffer to the center of the column membrane and incubating for 1 minute before centrifuging.
-
Quantify the DNA concentration and assess purity using a spectrophotometer or fluorometer.
Protocol 2: PCR Product Cleanup for Sanger Sequencing
Removal of excess primers and dNTPs from a PCR reaction is essential before sequencing.
Materials:
-
PCR product.
-
Commercial PCR cleanup kit or ExoSAP-IT reagent.
-
Microcentrifuge (for column-based kits).
-
Thermal cycler (for enzymatic cleanup).
Procedure (using a column-based kit):
-
Follow the manufacturer's protocol to bind the PCR product to the silica membrane in the spin column.
-
Wash the membrane with the provided wash buffer to remove primers, dNTPs, and salts.
-
Elute the purified PCR product in nuclease-free water or elution buffer.
-
Quantify the purified product.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for ambiguous sequencing peaks.
Caption: Overview of the Sanger sequencing workflow.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. coconote.app [coconote.app]
- 3. m.youtube.com [m.youtube.com]
- 4. microsynth.com [microsynth.com]
- 5. chromtech.com [chromtech.com]
- 6. blog.genewiz.com [blog.genewiz.com]
- 7. Optimization of Protocol for Sequencing of Difficult Templates - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage recommendations for ddCTP solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) solutions. It also offers troubleshooting guidance for common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound solutions?
For long-term stability, this compound solutions should be stored at -20°C. Under these conditions, they can be stable for years[1][2].
Q2: How should I handle this compound solutions for daily use?
For daily use, it is recommended to prepare small aliquots of your this compound stock solution to minimize the number of freeze-thaw cycles the main stock is subjected to. It is advisable to limit the number of freeze-thaw cycles to no more than 20[2]. Once thawed, the solution should be kept on ice during use.
Q3: Is the pH of the this compound solution important for its stability?
Yes, the pH of the solution is critical. The optimal pH for the storage of nucleotide solutions is between 7.5 and 8.2[3][4]. Acidic conditions can lead to the hydrolysis of the triphosphate chain, degrading the this compound[4].
Q4: Does the concentration of the this compound solution affect its stability?
Higher concentrations of this compound are more stable. It is recommended to store this compound solutions at concentrations above 10 mM, with 100 mM being preferable, as significant hydrolysis can occur at lower concentrations[3].
Q5: Can I store this compound solutions at 4°C?
Storage at 4°C is not recommended for long periods. If necessary, storage at 4°C should be limited to a maximum of one week to prevent degradation and potential bacterial growth, especially in buffers containing magnesium[1].
Stability and Storage Recommendations
Proper handling and storage of this compound solutions are crucial for obtaining reliable and reproducible experimental results. The primary cause of this compound degradation is the hydrolysis of the triphosphate chain, which is accelerated by acidic pH and repeated freeze-thaw cycles[4][5].
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage. | Ensures stability for extended periods (years)[1][2]. |
| Freeze-Thaw Cycles | Aliquot into smaller, single-use volumes. Avoid more than 20 freeze-thaw cycles[2]. | Repeated freezing and thawing can lead to hydrolysis of the triphosphate chain[5]. |
| pH of Solution | Maintain a pH between 7.5 and 8.2[3][4]. | An acidic pH promotes the hydrolysis of this compound to its di- and monophosphate forms[4]. |
| Concentration | Store at a concentration of 100 mM if possible. Avoid storing at concentrations below 10 mM for long periods[3]. | Higher concentrations are less prone to significant hydrolysis[3]. |
| Short-Term Storage | Keep on ice during experimental setup. | Minimizes degradation during use. |
Troubleshooting Guide
This guide addresses common problems that may arise during experiments, potentially due to issues with this compound stability.
| Problem | Potential Cause Related to this compound | Suggested Solution |
| Weak or No Signal in Sanger Sequencing | Degraded this compound leading to inefficient chain termination. | Use a fresh aliquot of this compound. Ensure that the stock has not undergone excessive freeze-thaw cycles. Verify the pH of your this compound solution is within the optimal range (7.5-8.2). |
| Incorrect this compound concentration. | The ratio of ddNTPs to dNTPs is critical for successful Sanger sequencing[6][7]. Prepare fresh dilutions of this compound and verify the concentration. | |
| Unexpected Peaks or Artifacts in Sequencing Data | Presence of ddCDP or ddCMP due to hydrolysis. | These degradation products can potentially interfere with the polymerase reaction. Use a fresh, high-quality this compound solution. |
| Contaminants in the this compound solution. | Contaminants can inhibit the DNA polymerase[8]. If you suspect contamination, use a new, certified pure source of this compound. | |
| Inconsistent Results Between Experiments | Variability in this compound quality due to improper storage. | Implement standardized procedures for storing and handling this compound solutions, including aliquoting and minimizing freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Aliquoting this compound Solutions for Long-Term Storage
-
Upon receiving a new stock of this compound solution (typically at 100 mM), thaw the vial on ice.
-
Gently vortex the solution to ensure it is homogenous.
-
On ice, dispense the this compound solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration, and date.
-
Store the aliquots at -20°C.
Protocol 2: Functional Quality Control of this compound in Sanger Sequencing
This protocol provides a general framework for assessing the functionality of a this compound solution.
-
Reaction Setup: Prepare a standard Sanger sequencing reaction for a known DNA template and primer. Set up two reactions in parallel: one with a trusted, high-quality this compound stock (positive control) and one with the this compound solution to be tested. Ensure that the concentration of the test this compound is the same as the control.
-
Cycling Conditions: Perform the cycle sequencing reaction using standard parameters.
-
Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers.
-
Capillary Electrophoresis: Analyze the purified products on a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: Compare the sequencing chromatogram from the test this compound with the positive control. A high-quality this compound solution should produce a clean, readable sequence with uniform peak heights, comparable to the control. Signs of poor quality include weak signals, high background noise, or a significant decrease in signal intensity over the length of the read.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound-related sequencing issues.
Caption: Relationship between storage conditions and experimental success.
References
Technical Support Center: Optimizing Template DNA for ddCTP Sequencing
Welcome to the technical support center for ddCTP-based Sanger sequencing. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to template DNA quality, ensuring high-quality sequencing outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the impact of template DNA quality on this compound sequencing results?
Template DNA purity and concentration are the most critical factors for successful Sanger sequencing.[1][2][3] Low-quality DNA can lead to a range of issues, including weak or failed signals, noisy data with background peaks, and premature termination of the sequence read.[1][4] Contaminants can inhibit the DNA polymerase enzyme, while incorrect DNA concentrations can result in an imbalanced ratio of template to primer, leading to poor data quality.[2][5]
Q2: How should I assess the quality and concentration of my DNA template?
A comprehensive quality assessment involves checking for purity, concentration, and integrity.
-
Purity: Use UV spectrophotometry to measure the A260/A280 and A260/A230 ratios. These ratios help detect protein, phenol, salt, and other organic contaminants.[1][6][7]
-
Concentration: For the most accurate quantification, use fluorometric methods (e.g., Qubit or PicoGreen) which specifically measure double-stranded DNA.[6][7][8] Spectrophotometry can be used, but its accuracy can be compromised by RNA and other contaminants.[7]
-
Integrity: Visualize the template DNA on an agarose gel. High-quality plasmid DNA should appear as a prominent supercoiled band, while PCR products should be a single, sharp band of the correct size.[3]
Q3: What are the ideal spectrophotometric ratios for a DNA template?
For optimal sequencing results, the purity of your DNA template should meet the criteria outlined in the table below. Values outside these ranges suggest the presence of contaminants that could inhibit the sequencing reaction.[1][6]
| Metric | Ideal Ratio | Interpretation of Non-Ideal Ratios |
| A260/A280 | 1.8 - 2.0 | < 1.8 may indicate protein or residual phenol contamination.[1][6][7] |
| A260/A230 | > 2.0 | < 2.0 may indicate contamination with salts, carbohydrates, phenol, or guanidine.[6][7] |
Q4: What are common contaminants that inhibit this compound sequencing reactions?
Several types of contaminants can interfere with the sequencing process:
-
Cellular Components: Residual proteins, RNA, and chromosomal DNA from the preparation process.[1]
-
Chemicals: Salts, EDTA, phenol, chloroform, and ethanol remaining from the DNA isolation protocol.[1]
-
PCR Reaction Components: Excess primers, dNTPs, and the polymerase enzyme from an unpurified PCR product can interfere with the sequencing reaction.[1]
Q5: Should I resuspend my purified DNA in water or a buffer like TE?
It is highly recommended to resuspend your template DNA in sterile, nuclease-free water.[2][3] Avoid using buffers containing EDTA, such as TE buffer. EDTA chelates magnesium ions (Mg²⁺), which are essential cofactors for the DNA polymerase used in the sequencing reaction, and its presence can lead to reaction failure.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Sanger sequencing, with a focus on template quality.
Problem: No signal, a flat line, or very low signal intensity.
-
Appearance: The resulting chromatogram shows no discernible peaks, or the signal is too weak to make accurate base calls.[4][9]
-
Possible Causes:
-
Recommended Solutions:
-
Re-quantify and Adjust DNA: Accurately measure the DNA concentration using a fluorometric method and ensure the correct amount is added to the reaction.
-
Re-purify Template: Clean up the DNA sample using a column-based kit or ethanol precipitation to remove inhibitors. Ensure all ethanol is removed before resuspension.[5]
-
Verify Primer: Check the primer sequence for accuracy and confirm its compatibility with the template DNA.
-
Run a Control: Perform a sequencing reaction with a known high-quality control template (like pGEM) to determine if the issue is with the template or the sequencing reagents/instrument.[10]
-
Problem: Noisy data or high background.
-
Appearance: The chromatogram has messy baseline noise and small, non-specific peaks underneath the main sequence peaks.[1][9]
-
Possible Causes:
-
Recommended Solutions:
-
Re-purify Template: Perform a high-quality plasmid prep or gel-purify the PCR product to ensure a clean template.[3]
-
Verify Template Purity: For plasmids, re-streak bacterial colonies to isolate a single clone. For PCR products, optimize the PCR to produce a single, specific amplicon.
-
Redesign Primer: Design a longer, more specific sequencing primer if non-specific binding is suspected.
-
Problem: Sequence stops abruptly or is shorter than expected.
-
Appearance: The signal is strong and clear initially but then suddenly drops off.[9]
-
Possible Causes:
-
Excessive Template DNA: Too much DNA can cause premature termination of the sequencing reaction.[1]
-
Secondary Structures: GC-rich regions or palindromic sequences can form stable hairpin loops that block the DNA polymerase.[2][5]
-
Homopolymer Repeats: Long stretches of a single nucleotide (e.g., Poly-A) can cause the polymerase to "slip".[2]
-
-
Recommended Solutions:
-
Optimize DNA Concentration: Reduce the amount of template DNA in the reaction.
-
Use Additives: For difficult templates with high GC content, add a solvent like DMSO or betaine to the sequencing reaction to help denature secondary structures.[5]
-
Sequence from Reverse Direction: If the sequence stops after a homopolymer tract, using a reverse primer to sequence the opposite strand can often resolve the issue.[9]
-
Problem: Overlapping peaks (double sequence).
-
Appearance: The chromatogram shows two overlapping sets of peaks from the beginning of the read.[9]
-
Possible Causes:
-
Contaminated Template: Two different templates (e.g., two plasmids or a mixed PCR product) are present in the reaction.[9]
-
Multiple Primers: Two different primers were inadvertently added to the sequencing reaction.[9]
-
Heterozygous Template: The template is from a diploid organism and contains a heterozygous single nucleotide polymorphism (SNP).
-
-
Recommended Solutions:
-
Ensure Template Purity: Re-streak and isolate a single bacterial colony for plasmid preps. For PCR products, ensure a single, clean band is purified from an agarose gel.
-
Verify Primer: Check that only a single, correct sequencing primer was used.
-
Quantitative Data Summary
Table 1: Recommended Template DNA Concentrations for Sanger Sequencing
| Template Type | Size | Recommended Concentration | Total Amount per Reaction |
| Plasmid DNA | 3 - 7 kb | 50 - 100 ng/µL | 300 - 500 ng |
| Plasmid DNA | > 7 kb | 100 - 200 ng/µL | 500 - 1000 ng |
| PCR Product | 100 - 200 bp | 1 - 3 ng/µL | 10 - 20 ng |
| PCR Product | 200 - 500 bp | 3 - 10 ng/µL | 20 - 40 ng |
| PCR Product | 500 - 1000 bp | 5 - 20 ng/µL | 40 - 80 ng |
| PCR Product | > 1000 bp | 10 - 40 ng/µL | 80 - 150 ng |
Note: These are general guidelines. Optimal amounts may vary by sequencing facility and specific chemistry.
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of DNA Template Quality
-
Calibrate the spectrophotometer (e.g., NanoDrop) by using the same buffer or water your DNA is suspended in as a blank.
-
Apply 1-2 µL of the DNA sample to the pedestal.
-
Measure the absorbance at 260 nm, 280 nm, and 230 nm.
-
Record the DNA concentration (ng/µL) and the A260/A280 and A260/A230 ratios.
-
Ensure the A260/A280 ratio is between 1.8 and 2.0 and the A260/A230 ratio is above 2.0 for optimal purity.[1][7]
Protocol 2: Agarose Gel Electrophoresis for DNA Integrity Check
-
Prepare a 1% agarose gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load 50-100 ng of your DNA template mixed with loading dye into a well.
-
Load a DNA ladder of a known size in an adjacent well.
-
Run the gel at 80-120 V until the dye front has migrated sufficiently.
-
Visualize the gel under UV light. A high-quality plasmid prep should show a bright, distinct supercoiled band. A good PCR product should be a single, sharp band at the expected size. Smearing may indicate DNA degradation.
Protocol 3: Control Sequencing Reaction Setup
To differentiate between template issues and sequencing chemistry/instrument issues, run a control reaction with pGEM® control DNA and a -21 M13 forward primer, often provided in sequencing kits.[10]
| Component | Quantity per Reaction |
| BigDye™ Terminator Ready Reaction Mix | 8 µL |
| –21 M13 Control Primer (0.8 pmol/µL) | 4 µL |
| pGEM® Control DNA (200 ng/µL) | 1-2 µL |
| Nuclease-free Water | to 20 µL |
| Total Volume | 20 µL |
This protocol is based on the BigDye™ Terminator v3.1 kit and may need adjustment for other chemistries.[10]
Visualizations
Caption: Workflow for DNA template quality control before sequencing.
Caption: Troubleshooting logic for common sequencing read issues.
Caption: The principle of this compound-based Sanger sequencing.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. mdanderson.org [mdanderson.org]
- 3. Preparing a good template for sanger sequencing | The John Curtin School of Medical Research [jcsmr.anu.edu.au]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. tecan.com [tecan.com]
- 7. zymoresearch.de [zymoresearch.de]
- 8. Automated template quantification for DNA sequencing facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coconote.app [coconote.app]
- 10. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Optimizing ddCTP Concentration for DNA Polymerases
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dideoxycytidine triphosphate (ddCTP) concentration for various DNA polymerases used in Sanger sequencing and other molecular biology applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the this compound concentration for different DNA polymerases?
A1: DNA polymerases exhibit varying efficiencies in incorporating dideoxynucleotides (ddNTPs), including this compound. This variability is influenced by the enzyme's kinetic properties, such as its affinity for dNTPs versus ddNTPs, and the presence or absence of proofreading (3'-5' exonuclease) activity. For instance, polymerases with high fidelity and active proofreading may be more likely to excise a misincorporated ddNTP, requiring adjustments in concentration to ensure proper chain termination. Conversely, engineered polymerases like Thermo Sequenase™ are designed to incorporate ddNTPs more efficiently than dNTPs.[1][2][3] Therefore, the concentration of this compound must be tailored to the specific polymerase to achieve an optimal balance of chain extension and termination, leading to high-quality sequencing data.
Q2: What is the general principle behind adjusting the this compound/dCTP ratio?
A2: The ratio of this compound to the standard deoxynucleoside triphosphate (dCTP) is a critical factor in Sanger sequencing. This ratio determines the statistical probability of chain termination at a cytosine base. A higher this compound/dCTP ratio will lead to more frequent termination, resulting in a higher proportion of shorter DNA fragments. Conversely, a lower ratio will favor longer extension products. The goal is to generate a balanced population of fragments of varying lengths to ensure a complete and accurate sequence read. An imbalance can lead to weak signals for longer fragments or a loss of sequence information close to the primer.
Q3: How does the proofreading activity of a DNA polymerase affect ddNTP incorporation?
A3: DNA polymerases with 3'-5' exonuclease activity, also known as proofreading activity (e.g., Pfu polymerase), can remove misincorporated nucleotides from the growing DNA strand. Since ddNTPs lack the 3'-hydroxyl group necessary for further extension and are essentially "mismatched" from the perspective of continued synthesis, a proofreading polymerase can excise them. This can interfere with the chain termination process required for Sanger sequencing. For this reason, polymerases used for sequencing are often either naturally lacking in proofreading activity (like Taq polymerase) or have been genetically engineered to inactivate this function (e.g., exonuclease-minus Pfu mutants).
Q4: What are the signs of suboptimal this compound concentration in my sequencing results?
A4: Suboptimal this compound concentration can manifest in several ways in your sequencing chromatogram:
-
Too high this compound: The signal intensity will be strong for shorter fragments but will rapidly decline, leading to weak or no signal for longer fragments. This is because the polymerase terminates too frequently near the primer.
-
Too low this compound: You will observe weak or absent peaks for shorter fragments and potentially a "ski-slope" effect where the overall signal intensity is low at the beginning of the read. This indicates that chain termination is not occurring frequently enough.
-
Uneven peak heights: While some variation is normal, dramatic and consistent differences in the peak heights corresponding to 'C' bases compared to other bases can indicate a biased incorporation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for 'C' peaks throughout the sequence. | This compound concentration is too low, leading to infrequent termination at cytosine residues. | Increase the concentration of this compound in the sequencing reaction. Start with a 2-fold increase and titrate as needed. |
| Strong 'C' peaks at the beginning of the sequence, followed by a rapid signal drop-off. | This compound concentration is too high, causing premature termination of most fragments. | Decrease the concentration of this compound. A 2 to 5-fold dilution is a good starting point. Adjust the this compound/dCTP ratio. |
| Uneven peak heights for 'C' bases compared to A, G, and T peaks. | The specific DNA polymerase has a biased incorporation efficiency for this compound. For example, Taq polymerase is known to incorporate ddGTP more efficiently than other ddNTPs. | Adjust the concentration of this compound relative to the other ddNTPs to balance the termination probabilities. This may require empirical testing. |
| No sequence data or very weak signal for all bases. | This could be due to several factors, including incorrect overall ddNTP/dNTP ratio, degraded polymerase, or issues with the template or primer. | First, verify the quality and concentration of your template and primer. If those are optimal, consider preparing fresh sequencing reactions and re-evaluating the ddNTP/dNTP ratios for all four nucleotides. |
Data Presentation: Recommended ddNTP/dNTP Ratios
The optimal this compound concentration is highly dependent on the specific DNA polymerase, the sequencing chemistry (e.g., dye-terminator vs. dye-primer), and the experimental conditions. The following table provides a summary of reported ddNTP/dNTP ratios for different polymerases as a starting point for optimization. Note that these are ratios for the general ddNTP pool; the ratio for this compound specifically may need further adjustment based on observed results.
| DNA Polymerase | Type | Proofreading | Recommended ddNTP:dNTP Ratio (Starting Point) | Notes |
| Taq DNA Polymerase | Thermostable | No | 1:100 | Can show biased incorporation of ddNTPs, particularly favoring ddGTP.[4] |
| T7 DNA Polymerase (Sequenase™) | Mesophilic | No (modified) | Lower ddNTP concentrations are effective as it shows less discrimination against ddNTPs.[5][6] | The native enzyme has strong 3'-5' exonuclease activity which is typically inactivated in versions used for sequencing.[5] |
| Pfu DNA Polymerase (Wild-Type) | Thermostable | Yes | Not recommended for Sanger sequencing due to proofreading activity. | Mutant (exo-) versions are used for sequencing. |
| Pfu DNA Polymerase (mutant, e.g., A486Y) | Thermostable | No (mutated) | 1:5 | This mutant shows a 150-fold improvement in ddNTP incorporation over the wild-type.[7] |
| Thermo Sequenase™ | Thermostable | No (engineered) | 1:5 | Engineered to incorporate ddNTPs as efficiently as dNTPs, resulting in uniform band intensities.[2][3] |
Experimental Protocols
Protocol for Optimizing this compound Concentration via Titration
This protocol outlines a general method for optimizing the this compound concentration for a specific DNA polymerase and template.
1. Objective: To determine the optimal this compound/dCTP ratio that results in uniform peak heights and a long, accurate sequence read.
2. Materials:
-
Purified DNA template
-
Sequencing primer
-
DNA polymerase of interest
-
Reaction buffer
-
dNTP mix (dATP, dGTP, dTTP, and dCTP)
-
This compound stock solution
-
Other ddNTPs (ddATP, ddGTP, ddTTP) with fluorescent labels
-
Thermal cycler
-
Capillary electrophoresis system
3. Procedure:
-
a. Prepare a Master Mix: Prepare a master mix containing the reaction buffer, dNTPs (excluding dCTP), labeled ddNTPs (excluding this compound), DNA template, and primer. Aliquot this master mix into a series of reaction tubes.
-
b. Create a dCTP/ddCTP Titration: Prepare a set of tubes with varying ratios of dCTP to this compound. For example, you could test ratios of 50:1, 100:1, 200:1, and 400:1. Add the appropriate amounts of dCTP and this compound to each corresponding tube from the master mix series.
-
c. Add DNA Polymerase: Add the DNA polymerase to each reaction tube.
-
d. Perform Cycle Sequencing: Place the tubes in a thermal cycler and perform cycle sequencing according to the polymerase manufacturer's recommendations. A typical cycle sequencing program consists of an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension.
-
e. Purify Sequencing Reactions: After cycle sequencing, purify the reactions to remove unincorporated ddNTPs and salts.
-
f. Capillary Electrophoresis: Analyze the purified products on an automated capillary electrophoresis DNA sequencer.
-
g. Data Analysis: Examine the resulting chromatograms for each this compound/dCTP ratio. Look for the ratio that produces the most even peak heights across the entire sequence and provides the longest readable sequence.
Mandatory Visualizations
Caption: Workflow for this compound concentration optimization.
Caption: Signaling pathway of DNA chain termination by this compound.
References
- 1. DNA sequencing with [alpha-33P]-labeled ddNTP terminators: a new approach to DNA sequencing with Thermo Sequenase DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. yanwangblog.wordpress.com [yanwangblog.wordpress.com]
- 5. T7 DNA polymerase - Wikipedia [en.wikipedia.org]
- 6. Bacteriophage T7 DNA polymerase – sequenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Sequencing Efficiency of ddCTP and Other ddNTPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficiency of 2',3'-dideoxycytidine triphosphate (ddCTP) relative to other 2',3'-dideoxynucleoside triphosphates (ddATP, ddGTP, and ddTTP) in Sanger DNA sequencing. Understanding the nuances of ddNTP incorporation is critical for optimizing sequencing reactions, troubleshooting ambiguous results, and interpreting sequencing data accurately. This comparison is supported by experimental data on the kinetics of ddNTP incorporation by various DNA polymerases commonly used in sequencing.
Executive Summary
The efficiency of a dideoxynucleotide (ddNTP) in terminating DNA synthesis during Sanger sequencing is not uniform across all four bases. It is highly dependent on the DNA polymerase used in the reaction. While this compound is an effective chain terminator, its incorporation efficiency relative to other ddNTPs can vary, leading to differences in signal strength and potential sequence-reading errors. Notably, early sequencing enzymes exhibited significant bias, a challenge that has been addressed through the engineering of specialized DNA polymerases like Thermo Sequenase, which demonstrates more uniform incorporation of all four ddNTPs.
Key Findings: A Comparative Overview
The incorporation of a ddNTP by a DNA polymerase is a key step in chain-termination sequencing. The efficiency of this process can be quantified by kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate's binding affinity to the enzyme, and the catalytic rate constant (k_cat), which represents the turnover rate. An ideal sequencing enzyme would incorporate all four ddNTPs with similar efficiencies, resulting in uniform peak heights in the resulting chromatogram. However, this is not always the case, particularly with wild-type enzymes.
| Feature | This compound | ddATP | ddGTP | ddTTP |
| General Role | Chain termination at Guanine (G) residues on the template strand. | Chain termination at Thymine (T) residues on the template strand. | Chain termination at Cytosine (C) residues on the template strand. | Chain termination at Adenine (A) residues on the template strand. |
| Incorporation Bias (Taq Polymerase) | Moderate incorporation efficiency. | Moderate incorporation efficiency. | High incorporation efficiency. Wild-type Taq polymerase exhibits a significant bias, incorporating ddGTP at a much higher rate than other ddNTPs. | Moderate incorporation efficiency. |
| Impact on Sequencing Data | Generally produces reliable termination signals. | Generally produces reliable termination signals. | Can lead to stronger-than-average signals for G-terminations and uneven peak heights in sequencing chromatograms when using biased polymerases. | Generally produces reliable termination signals. |
| Optimized Polymerases (e.g., Thermo Sequenase) | Incorporation efficiency is balanced to be more uniform with other ddNTPs. | Incorporation efficiency is balanced to be more uniform with other ddNTPs. | Incorporation efficiency is balanced to be more uniform with other ddNTPs, reducing peak height variability. | Incorporation efficiency is balanced to be more uniform with other ddNTPs. |
Experimental Data: The Kinetics of ddNTP Incorporation
While comprehensive, directly comparable kinetic data for all four ddNTPs across multiple polymerases is sparse in publicly available literature, the existing research clearly demonstrates the basis for the observed sequencing biases. The key takeaway is that wild-type polymerases often have inherent preferences for certain nucleotides.
For example, studies on Taq DNA polymerase have revealed a structural basis for its ddGTP bias. A specific arginine residue (R660) in the active site forms a hydrogen bond with the guanine base of the incoming ddGTP, facilitating its incorporation. This interaction is absent for the other bases, leading to a lower incorporation efficiency for ddATP, this compound, and ddTTP.
To address this, genetically engineered polymerases have been developed. These "sequencing enzymes," such as Thermo Sequenase, have mutations in the active site that minimize the differences in incorporation rates among the four ddNTPs. This results in more uniform peak heights in sequencing data, making the sequence easier to read and more reliable. For instance, Thermo Sequenase is a modified Taq polymerase designed to incorporate ddNTPs as efficiently as dNTPs, leading to remarkably uniform DNA band intensities.
Experimental Protocols
To quantitatively assess the incorporation efficiency of different ddNTPs, researchers typically employ steady-state kinetic assays. The following is a generalized protocol for such an experiment.
Objective: To determine the K_m and relative V_max for the incorporation of each ddNTP by a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment, or a commercial sequencing enzyme).
-
A synthetic DNA template-primer duplex. The template strand contains a known sequence with sites for the incorporation of each of the four nucleotides.
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).
-
Dideoxynucleoside triphosphates (ddATP, this compound, ddGTP, ddTTP).
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primers for detection.
-
Reaction buffer appropriate for the DNA polymerase.
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence scanner.
Methodology:
-
Reaction Setup: A series of reactions are set up for each ddNTP to be tested. Each reaction contains the template-primer duplex, the DNA polymerase, the reaction buffer, and a fixed concentration of the four dNTPs (one of which is labeled).
-
ddNTP Titration: To each series of reactions, increasing concentrations of one type of ddNTP (e.g., this compound) are added.
-
Enzymatic Reaction: The reactions are initiated and allowed to proceed for a fixed time at the optimal temperature for the polymerase. The reaction time is chosen to ensure that the reaction is in the linear range (initial velocity).
-
Quenching: The reactions are stopped by adding a quenching solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: The reaction products are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Data Acquisition: The gel is imaged using a phosphorimager or fluorescence scanner to visualize and quantify the amount of terminated and extended products.
-
Data Analysis: The intensity of the bands corresponding to the terminated products is measured. The initial velocity of the termination reaction is plotted against the concentration of the ddNTP. These data are then fitted to the Michaelis-Menten equation to determine the K_m and V_max for the incorporation of that specific ddNTP.
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining ddNTP incorporation kinetics.
Caption: Factors influencing ddNTP incorporation efficiency in Sanger sequencing.
Conclusion
Validating Sanger Sequencing: A Comparative Guide for Researchers
In the realm of molecular biology and drug development, the accuracy of DNA sequencing is paramount. Sanger sequencing, a foundational method utilizing dideoxynucleoside triphosphates (ddNTPs) like ddCTP for chain termination, remains a gold standard for its accuracy in sequencing individual DNA fragments. However, its results, particularly in critical applications like clinical diagnostics or drug response profiling, necessitate rigorous validation. This guide provides an objective comparison of Sanger sequencing with Next-Generation Sequencing (NGS) for validation purposes, supported by experimental data and detailed protocols.
Performance Comparison: Sanger vs. NGS for Mutation Detection
The choice of a validation method often depends on the specific requirements of the experiment, such as the need for sensitivity, throughput, or cost-effectiveness. Below is a comparative summary of Sanger sequencing and a targeted NGS panel for validating a specific genetic mutation.
| Parameter | Sanger Sequencing | Next-Generation Sequencing (NGS) | Key Advantage |
| Principle | Dideoxy chain termination | Massively parallel sequencing | NGS offers higher throughput and sensitivity. |
| Limit of Detection (LOD) | ~15-20% variant allele frequency | <1-5% variant allele frequency | NGS is superior for detecting low-frequency variants. |
| Throughput | Low (one sequence per run) | High (millions of reads per run) | NGS is ideal for analyzing multiple genes or samples simultaneously. |
| Cost per Sample | Lower for single samples/targets | Higher for single samples, lower for large batches | Sanger is cost-effective for small-scale, targeted sequencing. |
| Turnaround Time | Fast (1-2 days) | Slower (3-7 days) | Sanger provides more rapid results for urgent analyses. |
| Data Analysis Complexity | Low (visual inspection of electropherogram) | High (requires bioinformatics pipelines) | Sanger data is simpler and faster to interpret. |
Case Study: Validation of a KRAS G12D Mutation
To illustrate the comparison, consider the validation of a somatic KRAS G12D mutation, a critical biomarker in cancer research and therapy selection.
Table 2: Hypothetical Results from Sanger and NGS Analysis
| Sample ID | Sanger Sequencing Result | NGS Variant Allele Frequency (VAF) | Conclusion |
|---|---|---|---|
| Sample 01 | Wild Type | 0% | Concordant Negative |
| Sample 02 | Heterozygous G12D | 48.2% | Concordant Positive |
| Sample 03 | Wild Type | 4.5% | Discordant - Sanger False Negative |
This case highlights how Sanger sequencing can miss low-frequency mutations that are readily detected by the higher sensitivity of NGS.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the validation workflow. The following diagrams, generated using Graphviz, illustrate the Sanger sequencing process, the NGS validation workflow, and the relevant biological pathway.
Caption: A flowchart of the Sanger sequencing workflow.
Caption: Workflow for validating Sanger results with NGS.
Caption: The KRAS signaling pathway in cell proliferation.
Detailed Experimental Protocols
For reproducibility and clarity, detailed methodologies are essential.
Protocol 1: PCR Amplification and Sanger Sequencing of KRAS Exon 2
-
DNA Extraction: Isolate genomic DNA from cell lines or patient tissue using a standard commercial kit (e.g., QIAamp DNA Mini Kit). Quantify DNA using a spectrophotometer.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 12.5 µL of 2x PCR Master Mix, 1 µL of Forward Primer (10 µM), 1 µL of Reverse Primer (10 µM), 50 ng of genomic DNA, and nuclease-free water to 25 µL.
-
Forward Primer: 5'-GGCCTGCTGAAAATGACTGA-3'
-
Reverse Primer: 5'-GTCCTGCACCAGTAATATGC-3'
-
Perform thermal cycling: 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 45s), and a final extension at 72°C for 5 min.
-
-
PCR Product Purification: Purify the amplified product using an enzymatic cleanup reagent (e.g., ExoSAP-IT) to remove excess primers and dNTPs.
-
Cycle Sequencing:
-
Set up a 10 µL cycle sequencing reaction containing: 1 µL of BigDye™ Terminator v3.1 Ready Reaction Mix, 2 µL of 5x Sequencing Buffer, 1 µL of Forward or Reverse Primer (3.2 µM), and 1-3 µL of purified PCR product.
-
Perform cycle sequencing: 96°C for 1 min, followed by 25 cycles of (96°C for 10s, 50°C for 5s, 60°C for 4 min).
-
-
Sequencing and Analysis: Purify the cycle sequencing product, resuspend in Hi-Di Formamide, and run on an automated capillary electrophoresis sequencer (e.g., Applied Biosystems 3730xl). Analyze the resulting electropherogram for mutations using sequencing analysis software.
Protocol 2: Validation via Targeted NGS
-
Library Preparation: Generate amplicons for the KRAS gene using a targeted NGS panel (e.g., Ion AmpliSeq™ or Illumina TruSeq™). This involves a multiplex PCR reaction to amplify the target region and add sequencing adapters.
-
Template Preparation & Sequencing: Perform emulsion PCR (for Ion Torrent) or bridge PCR (for Illumina) to clonally amplify the library fragments. Sequence the prepared library on the respective NGS platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the raw sequencing reads for quality scores.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., hg19/GRCh37).
-
Variant Calling: Use a variant caller (e.g., GATK or VarScan) to identify single nucleotide variants (SNVs) and calculate the variant allele frequency (VAF).
-
Comparison: Compare the identified variants and their VAFs with the results obtained from Sanger sequencing to confirm or refute the initial findings.
-
The End of the Line: A Comparative Guide to ddCTP and Alternative DNA Chain Terminators
For researchers, scientists, and drug development professionals navigating the nuances of DNA synthesis, the selection of an appropriate chain terminator is a critical decision. The quintessential chain terminator, 2',3'-dideoxycytidine triphosphate (ddCTP), has been a cornerstone of the Sanger sequencing method. However, a range of alternative molecules, including antiviral nucleoside analogs, offer different functionalities and performance characteristics. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to inform your research.
At a Glance: Comparing Chain Terminator Performance
The efficacy of a chain terminator is primarily determined by its ability to be incorporated by a DNA polymerase and subsequently halt further DNA strand elongation. Key performance indicators include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal reaction velocity, the catalytic rate constant (k_cat), and the overall incorporation efficiency (k_cat/K_m). The following table summarizes available quantitative data for this compound and select alternatives.
| Chain Terminator | DNA Polymerase | K_m (µM) | k_cat (s⁻¹) | Incorporation Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) | Citation |
| dCTP (natural substrate) | HIV-1 Reverse Transcriptase | 0.3 ± 0.1 | 33 ± 2 | 110 | [1] |
| This compound | HIV-1 Reverse Transcriptase | 13 ± 2 | 21 ± 1 | 1.6 | [1] |
| (-)Sthis compound (Lamivudine-TP) | HIV-1 Reverse Transcriptase | 14 ± 4 | 0.08 ± 0.01 | 0.006 | [1] |
| (+)Sthis compound | HIV-1 Reverse Transcriptase | 14 ± 3 | 0.4 ± 0.03 | 0.03 | [1] |
| Acyclovir-TP | HSV-1 DNA Polymerase | 0.03 | - | - | [2] |
| ddGTP | Vent DNA Polymerase | - | - | - | |
| 3'-amino-ddATP | E. coli DNA polymerase I (Klenow fragment) | - | - | "Effective inhibitor" | [3] |
Note: Direct comparison of incorporation efficiencies across different studies should be approached with caution due to variations in experimental conditions, including the specific DNA polymerase, template sequence, and reaction buffer composition.
The Mechanism of Chain Termination: A Visual Guide
The fundamental principle behind all chain terminators discussed here is the absence or modification of the 3'-hydroxyl group on the deoxyribose sugar. This group is essential for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate (dNTP), thus its absence or modification leads to the termination of DNA synthesis.
References
- 1. Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TCTP by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acyclovir on the deoxyribonucleoside triphosphate pool levels in Vero cells infected with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabarcoding - Wikipedia [en.wikipedia.org]
A Comparative Analysis of DNA Polymerase Fidelity in the Incorporation of ddCTP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DNA Polymerase Performance with Supporting Experimental Data
The fidelity of DNA polymerases is a critical factor in a multitude of molecular biology applications, from high-fidelity PCR for cloning and sequencing to the development of antiviral and anticancer therapies utilizing chain-terminating nucleoside analogs. This guide provides a comparative analysis of the fidelity of three commonly used DNA polymerases—Taq polymerase, Pyrococcus furiosus (Pfu) polymerase, and the Klenow fragment of E. coli DNA polymerase I—with a specific focus on their ability to incorporate the chain-terminating dideoxynucleotide, 2',3'-dideoxycytidine triphosphate (ddCTP), relative to its natural counterpart, 2'-deoxycytidine triphosphate (dCTP).
Understanding the differential incorporation of this compound is paramount for optimizing Sanger sequencing, developing novel therapeutic agents, and accurately interpreting data from various molecular assays. This guide presents a summary of available quantitative data, detailed experimental protocols for assessing polymerase fidelity, and visual representations of the underlying mechanisms and workflows.
Comparative Analysis of this compound Incorporation Kinetics
The ability of a DNA polymerase to discriminate between a natural deoxynucleotide and a dideoxynucleotide analog is a key determinant of its utility in specific applications. This discrimination is reflected in the kinetic parameters of the enzyme, primarily the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). A higher Km for this compound compared to dCTP, or a lower Vmax/kcat, signifies greater discrimination against the analog.
| DNA Polymerase | Family | Proofreading (3'-5' Exonuclease) Activity | Relative this compound Incorporation Efficiency (vs. dCTP) | Key Characteristics & Implications |
| Taq Polymerase | Family A | No | Lower | Exhibits a notable bias against ddNTPs, with some studies indicating a preference for incorporating ddGTP over other ddNTPs.[1] The lack of proofreading activity means that once a nucleotide (correct, incorrect, or analog) is incorporated, it is not excised. This property is essential for Sanger sequencing to generate a ladder of terminated fragments. |
| Pfu Polymerase | Family B | Yes | Significantly Lower | Possesses a robust proofreading activity that can excise misincorporated nucleotides, including ddNTPs. This high fidelity makes it unsuitable for standard Sanger sequencing as it would remove the chain terminators. However, its low error rate is advantageous for high-fidelity PCR. |
| Klenow Fragment | Family A | Yes (in wild-type) | Lower | The large fragment of DNA Polymerase I has been a model system for studying polymerase kinetics. It demonstrates a preference for dNTPs over ddNTPs by several thousand-fold.[2] Specific mutations can be introduced to reduce this discrimination. |
| Vent Polymerase | Family B | Yes | Significantly Lower | A study on Vent polymerase, a Family B polymerase similar to Pfu, showed a burst rate for dCTP incorporation of 85 s⁻¹, while the incorporation rate for this compound was only 0.5 s⁻¹.[3] This highlights the significant discrimination against ddNTPs by high-fidelity proofreading polymerases. |
Note: The relative incorporation efficiency is a qualitative summary based on available kinetic data and general knowledge. Direct quantitative comparisons of Km and kcat for this compound and dCTP for all three polymerases under identical conditions are limited in the literature.
Mechanism of Chain Termination by this compound Incorporation
The fundamental principle behind the utility of this compound in applications like Sanger sequencing is its ability to act as a chain terminator during DNA synthesis. This process is a result of the chemical structure of dideoxynucleotides.
References
Decoding Mutations: A Comparative Guide to Sanger Sequencing and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate confirmation of genetic mutations is a critical step in unraveling disease mechanisms and developing targeted therapies. This guide provides an objective comparison of ddCTP-based Sanger sequencing with its primary alternatives, Next-Generation Sequencing (NGS) and Droplet Digital PCR (ddPCR), supported by experimental data and detailed protocols.
The landscape of mutation detection has evolved significantly, offering a range of technologies each with distinct advantages and limitations. While Sanger sequencing has long been considered the "gold standard" for its accuracy in sequencing single DNA fragments, the demand for higher throughput and greater sensitivity has propelled the adoption of NGS and ddPCR. This guide will delve into the nuances of each technique, enabling you to make an informed decision for your specific research needs.
Performance Comparison at a Glance
The choice of mutation confirmation technology often hinges on a balance between sensitivity, throughput, cost, and the specific biological question being addressed. The following table summarizes the key performance metrics of this compound-based Sanger sequencing, Next-Generation Sequencing, and Droplet Digital PCR.
| Feature | This compound-based Sanger Sequencing | Next-Generation Sequencing (NGS) | Droplet Digital PCR (ddPCR) |
| Limit of Detection (LoD) | 15-20% mutant allele frequency[1] | ~1-5% mutant allele frequency[1] | As low as 0.0005% mutant allele frequency[2] |
| Throughput | Low (one fragment at a time) | High (millions of fragments simultaneously)[3] | Medium to High (up to 96 samples per run) |
| Cost per Sample | Low for single targets | High initial investment, low per-gene cost in large panels | Moderate |
| Turnaround Time | 1-3 days | 3-7 days[3] | 1-2 days |
| Primary Application | Confirmation of known mutations in single genes, validation of NGS results[4] | Discovery of novel mutations, analysis of complex samples, whole-genome/exome sequencing | Detection and quantification of rare mutations, liquid biopsy analysis[5] |
| Strengths | High accuracy for single reads, simple workflow | High throughput, comprehensive genomic coverage, discovery power | Unparalleled sensitivity, absolute quantification, high tolerance to inhibitors |
| Limitations | Low sensitivity, low throughput | Complex data analysis, potential for systematic errors | Limited to known mutations, lower throughput than NGS |
Unveiling the Mechanisms: Workflows and Principles
Understanding the underlying principles of each technology is crucial for interpreting results and troubleshooting experiments.
The Workflow of this compound-based Sanger Sequencing
Sanger sequencing, or the chain-termination method, relies on the enzymatic synthesis of DNA strands of varying lengths. The process culminates in the separation of these fragments by size, revealing the nucleotide sequence.
Caption: Workflow of this compound-based Sanger Sequencing.
A Comparative Look: Choosing the Right Path for Mutation Confirmation
The decision to use Sanger sequencing, NGS, or ddPCR for mutation confirmation is multifactorial. This diagram illustrates a logical approach to selecting the most appropriate technology based on the experimental goals.
Caption: Decision tree for mutation confirmation methods.
In-Depth Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for each of the discussed techniques.
Protocol 1: this compound-based Sanger Sequencing for Mutation Confirmation
This protocol outlines the key steps for confirming a known mutation in a specific gene using this compound-based Sanger sequencing.
1. DNA Extraction and Quantification:
-
Extract genomic DNA from the sample (e.g., blood, tissue) using a commercially available kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer or fluorometer.
2. PCR Amplification:
-
Design primers flanking the region of interest containing the putative mutation.
-
Set up a PCR reaction with the following components:
-
10-50 ng genomic DNA
-
10 µM forward primer
-
10 µM reverse primer
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
-
Perform PCR with optimized cycling conditions (annealing temperature and extension time).
-
Verify the PCR product by agarose gel electrophoresis.
3. PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup.
4. Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction using a commercial kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). The reaction mixture typically includes:
-
Purified PCR product (1-10 ng)
-
Sequencing primer (forward or reverse)
-
Sequencing master mix containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs (including this compound).[6]
-
-
Perform cycle sequencing with the recommended thermal cycling protocol.
5. Sequencing Product Purification:
-
Purify the cycle sequencing product to remove unincorporated ddNTPs and dye terminators. This can be done using ethanol/EDTA precipitation or column-based purification.
6. Capillary Electrophoresis:
-
Resuspend the purified sequencing product in highly deionized formamide.
-
Denature the sample by heating.
-
Load the sample onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).[2]
7. Data Analysis:
-
The sequencing software will generate a chromatogram showing the fluorescent peaks corresponding to each nucleotide.
-
Manually inspect the chromatogram for quality and confirm the presence or absence of the expected mutation by aligning the sequence to a reference sequence.[6]
Protocol 2: Targeted Next-Generation Sequencing for Mutation Validation
This protocol provides a general workflow for using a targeted NGS panel to validate multiple mutations simultaneously.
1. Library Preparation:
-
Fragment the input DNA (10-100 ng) to the desired size range.
-
End-repair the fragmented DNA and add 'A' tails.
-
Ligate sequencing adapters with unique barcodes to the DNA fragments.
-
Amplify the adapter-ligated library using PCR.
2. Target Enrichment (Hybridization Capture):
-
Pool the barcoded libraries.
-
Hybridize the pooled libraries with a custom or pre-designed panel of biotinylated probes targeting the genes of interest.
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target DNA.
-
Amplify the captured library.
3. Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometer.
-
Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. Sequencing:
-
Pool the enriched libraries.
-
Load the pooled library onto an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
Perform sequencing according to the manufacturer's instructions.
5. Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Perform quality control on the raw reads and trim adapter sequences.
-
Align the reads to a reference genome.
-
Call variants (SNPs and indels) using a variant calling algorithm.
-
Annotate the variants to determine their potential functional impact.
-
Filter the variants based on quality scores, allele frequency, and other criteria to identify true mutations.
Protocol 3: Droplet Digital PCR for Rare Mutation Detection
This protocol describes the use of ddPCR to detect and quantify a known low-frequency mutation.
1. Assay Design and Optimization:
-
Design or purchase a ddPCR assay specific for the mutation of interest. The assay typically consists of a primer pair and two fluorescently labeled probes: one for the wild-type allele and one for the mutant allele.
-
Optimize the annealing temperature of the PCR to ensure specific amplification.
2. Reaction Setup:
-
Prepare a reaction mix containing:
-
ddPCR Supermix for Probes (No dUTP)
-
Target-specific primer/probe assay
-
Restriction enzyme (optional, to improve template accessibility)
-
Nuclease-free water
-
DNA sample (1-100 ng)
-
3. Droplet Generation:
-
Load the reaction mix and droplet generation oil into a droplet generator cartridge.
-
Place the cartridge into a droplet generator to partition the reaction mix into approximately 20,000 nanoliter-sized droplets.
4. PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR using a thermal cycler with the optimized cycling conditions.
5. Droplet Reading:
-
Place the PCR plate into a droplet reader.
-
The reader will analyze each droplet individually for fluorescence from the wild-type and mutant probes.
6. Data Analysis:
-
The ddPCR software will calculate the concentration of the wild-type and mutant alleles in the original sample based on the number of positive and negative droplets for each fluorophore.
-
The mutant allele frequency can then be determined with high precision.
Conclusion
The confirmation of mutations is a cornerstone of modern molecular research and diagnostics. While this compound-based Sanger sequencing remains a valuable tool for its accuracy in targeted, low-throughput applications, the advent of NGS and ddPCR has provided researchers with powerful alternatives for high-throughput discovery and ultra-sensitive detection of rare variants. The choice of technology should be guided by the specific research question, the expected allele frequency of the mutation, the number of targets to be analyzed, and the available resources. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most appropriate tool to advance their scientific and clinical goals.
References
Orthogonal Validation of Next-Generation Sequencing Data: A Comparative Guide to ddCTP-Based Sanger Sequencing and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Next-Generation Sequencing (NGS) has revolutionized genomics research and clinical diagnostics by enabling high-throughput analysis of DNA and RNA. However, the potential for errors in NGS workflows, arising from library preparation, sequencing chemistry, and data analysis pipelines, necessitates orthogonal validation of identified variants to ensure accuracy, especially in clinical applications.[1] This guide provides an objective comparison of dideoxycytidine triphosphate (ddCTP)-based Sanger sequencing with other common orthogonal validation methods, supported by experimental data and detailed protocols.
The Gold Standard: this compound and Sanger Sequencing
Sanger sequencing, based on the chain termination method using dideoxynucleoside triphosphates (ddNTPs) like this compound, remains the gold standard for validating NGS findings.[1] The incorporation of a ddNTP, which lacks a 3'-hydroxyl group, terminates DNA synthesis. By running four separate reactions, each with a different ddNTP (ddATP, ddGTP, this compound, ddTTP), a collection of DNA fragments of varying lengths is generated. These fragments are then separated by capillary electrophoresis to determine the precise nucleotide sequence.[2]
The high accuracy of Sanger sequencing, often cited as 99.99%, makes it a reliable method for confirming the presence of single nucleotide variants (SNVs) and small insertions/deletions (indels) identified by NGS.[1]
Comparative Analysis of Orthogonal Validation Methods
While Sanger sequencing is the most established method for NGS validation, other techniques such as quantitative PCR (qPCR) and droplet digital PCR (ddPCR) offer alternative approaches with distinct advantages and limitations. The choice of method often depends on the specific application, required sensitivity, and throughput.
| Parameter | Sanger Sequencing (this compound-based) | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) |
| Principle | Dideoxy chain termination and capillary electrophoresis | Real-time detection of PCR product amplification using fluorescent probes | Partitioning of PCR reaction into thousands of droplets for absolute quantification |
| Accuracy | 99.99%[1] | High | High |
| Sensitivity (Limit of Detection) | ~15-20% variant allele frequency (VAF)[3]; as low as 5% with specialized software[4] | ~1-5% VAF | As low as 0.0005% VAF for known mutations[5] |
| Specificity | High | High | High |
| Throughput | Low to medium | High | Medium |
| Cost per Sample | Low for a small number of targets | Low | Moderate |
| Ability to Detect Novel Variants | Yes | No (requires target-specific probes) | No (requires target-specific probes) |
| Workflow Complexity | Moderate | Low | Moderate |
Table 1: Comparison of Performance Metrics for Orthogonal Validation Methods.
A study comparing NGS results with orthogonal methods for detecting targetable genetic alterations in colorectal cancer found the sensitivity and specificity of NGS to be 87.4% and 79.3% for KRAS mutations, 88.9% and 98.9% for NRAS mutations, and 77.8% and 100.0% for BRAF mutations, respectively, when compared to methods including pyrosequencing and real-time PCR.[6] Another study validating ddPCR assays for IDH1/2 mutations demonstrated high sensitivity with limits of detection ranging from 0.07% to 0.2% VAF.[7] These findings highlight the varying performance characteristics of different validation methods and the importance of selecting the appropriate technique based on the specific research or clinical question.
Experimental Protocols
Protocol 1: Sanger Sequencing Validation of an NGS-Identified Variant
This protocol outlines the key steps for confirming a single nucleotide variant (SNV) identified by NGS using this compound-based Sanger sequencing.
1. Primer Design and PCR Amplification:
-
Design PCR primers flanking the variant of interest. Primers should be specific to the target region to avoid off-target amplification.
-
Perform PCR to amplify the genomic region containing the putative variant from the same DNA sample used for NGS.
-
Verify the PCR product size and purity by agarose gel electrophoresis. A single, sharp band of the expected size is desired.
2. PCR Product Purification:
-
It is crucial to remove unincorporated dNTPs and primers from the PCR product as they can interfere with the sequencing reaction.
-
Use a spin column-based PCR purification kit or an enzymatic cleanup method (e.g., ExoSAP-IT).
3. Cycle Sequencing Reaction:
-
Set up four separate cycle sequencing reactions for the purified PCR product, one for each ddNTP (ddATP, ddGTP, This compound , ddTTP). Modern approaches often use fluorescently labeled ddNTPs, allowing for a single reaction.
-
A typical reaction mix includes:
-
Purified PCR product (template DNA)
-
Sequencing primer (either the forward or reverse PCR primer)
-
DNA polymerase
-
A mix of all four dNTPs
-
One of the four fluorescently labeled ddNTPs (e.g., BigDye™ Terminator)
-
-
Perform cycle sequencing in a thermal cycler. The cycling program consists of denaturation, annealing, and extension steps, repeated for 25-35 cycles.
4. Sequencing Product Purification:
-
Remove unincorporated dye terminators and salts from the cycle sequencing product. This can be achieved through ethanol/EDTA precipitation or using column-based purification kits.
5. Capillary Electrophoresis:
-
Resuspend the purified sequencing product in a formamide-based loading solution.
-
Denature the DNA fragments by heating.
-
Separate the fragments by size using a capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).
6. Data Analysis:
-
The sequencing software generates an electropherogram, which displays the fluorescent signal from each dye-labeled fragment.
-
Analyze the sequence data to confirm the presence or absence of the NGS-identified variant.
Visualizing the Workflow and Logic
To better understand the processes involved in NGS data validation, the following diagrams illustrate the experimental workflow and the logical decision-making process for variant confirmation.
Experimental workflow for NGS data generation and subsequent orthogonal validation using Sanger sequencing.
Logical workflow for the decision-making process in NGS variant confirmation.
Conclusion
The orthogonal validation of NGS data is a critical step to ensure the accuracy and reliability of sequencing results, particularly in clinical settings. Dideoxycytidine triphosphate (this compound)-based Sanger sequencing remains the gold standard for this purpose due to its high accuracy. However, alternative methods like qPCR and ddPCR offer advantages in terms of throughput and sensitivity for detecting low-frequency variants. The choice of validation method should be guided by the specific requirements of the study, including the type of variant, the required level of sensitivity, and the number of samples to be analyzed. By understanding the strengths and limitations of each technique, researchers and clinicians can confidently report accurate and reliable genomic data.
References
- 1. youtube.com [youtube.com]
- 2. Next Generation Sequencing (NGS) vs. PCR - CD Genomics [cd-genomics.com]
- 3. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 4. qPCR validation of NGS results: a cost effective solution - ARQ Genetics [arqgenetics.com]
- 5. dPCR and NGS: Better Together? [qiagen.com]
- 6. Comparison of the Data of a Next-Generation Sequencing Panel from K-MASTER Project with That of Orthogonal Methods for Detecting Targetable Genetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating Commercial Dideoxycytidine Triphosphate (ddCTP) Reagents
For researchers, scientists, and drug development professionals engaged in molecular biology, the quality of reagents is paramount to achieving accurate and reproducible results. Dideoxycytidine triphosphate (ddCTP), a critical component in Sanger sequencing and other molecular applications, is available from numerous commercial suppliers. This guide provides a framework for evaluating the performance of different commercial this compound reagents, complete with detailed experimental protocols and data presentation formats to aid in selecting the most suitable product for your research needs.
Key Performance Parameters
The evaluation of this compound reagents should be based on a set of key performance parameters that directly impact their efficacy in experimental applications. These include:
-
Purity: The presence of contaminants, such as other nucleotides or degradation products, can interfere with enzymatic reactions and lead to ambiguous results. High-purity this compound is essential for clean and reliable data.
-
Concentration Accuracy: The precise concentration of the this compound solution is crucial for preparing reaction mixtures with the correct stoichiometry. Inaccurate concentrations can lead to failed or suboptimal experiments.
-
Functional Performance: The ultimate test of a this compound reagent is its performance in a relevant application. For this compound, Sanger sequencing is the gold standard for assessing its ability to effectively terminate DNA chain elongation and produce high-quality sequencing data.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison of different commercial this compound reagents, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the experimental results.
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results from the named suppliers.
Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Advertised Purity | Measured Purity (%) |
| Supplier A | A123 | ≥98% | 98.5% |
| Supplier B | B456 | ≥99% | 99.2% |
| Supplier C | C789 | ≥98.5% | 98.8% |
Table 2: Concentration Verification by UV-Vis Spectroscopy
| Supplier | Lot Number | Advertised Concentration (mM) | Measured Concentration (mM) | % Deviation |
| Supplier A | A123 | 10 | 9.8 | -2.0% |
| Supplier B | B456 | 10 | 10.1 | +1.0% |
| Supplier C | C789 | 10 | 9.9 | -1.0% |
Table 3: Functional Performance in Sanger Sequencing
| Supplier | Lot Number | Average Signal Intensity (RFU) | Phred Quality Score (Q20) Pass Rate | Sequence Accuracy |
| Supplier A | A123 | 850 | 95% | 99.9% |
| Supplier B | B456 | 920 | 98% | 99.9% |
| Supplier C | C789 | 880 | 96% | 99.9% |
Experimental Workflow and Methodologies
A systematic approach is crucial for the objective evaluation of this compound reagents. The following diagram illustrates a comprehensive experimental workflow for this purpose.
Caption: Experimental workflow for the comparative evaluation of commercial this compound reagents.
Experimental Protocols
Objective: To determine the purity of this compound reagents by separating the this compound from any potential contaminants.
Materials:
-
This compound samples from each supplier
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
High-purity water
Protocol:
-
Prepare a 100 µM solution of each this compound reagent in high-purity water.
-
Set up the HPLC system with the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the this compound sample onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 271 nm.
-
The purity is calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
Objective: To verify the concentration of the this compound solutions provided by the suppliers.
Materials:
-
This compound samples from each supplier
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Tris-HCl buffer (pH 7.5)
Protocol:
-
Dilute the stock solution of each this compound reagent in Tris-HCl buffer to a final concentration within the linear range of the spectrophotometer (e.g., 1:100 dilution for a 10 mM stock).
-
Measure the absorbance of the diluted solution at 271 nm using the Tris-HCl buffer as a blank.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound (8,900 L·mol⁻¹·cm⁻¹ at 271 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[1]
-
Account for the dilution factor to determine the concentration of the original stock solution.
Objective: To evaluate the performance of each this compound reagent in a standard Sanger sequencing reaction.
Materials:
-
This compound samples from each supplier
-
A known DNA template and corresponding sequencing primer
-
dNTP mix (dATP, dGTP, dTTP)
-
DNA polymerase suitable for sequencing
-
Sequencing buffer
-
Automated DNA sequencer
Protocol:
-
Set up four separate sequencing reactions for each this compound reagent being tested. Each reaction will contain the DNA template, sequencing primer, dNTP mix, DNA polymerase, sequencing buffer, and one of the four dideoxynucleotides (ddATP, ddGTP, ddTTP, and the this compound being tested).
-
The concentration of the ddNTPs should be approximately 1/100th of the dNTP concentration.[2]
-
Perform cycle sequencing according to the DNA polymerase manufacturer's instructions.
-
Purify the sequencing products to remove unincorporated ddNTPs and primers.
-
Analyze the products on an automated DNA sequencer.
-
Evaluate the resulting sequence data for signal intensity, peak uniformity, and sequence accuracy by comparing it to a known reference sequence.
Mechanism of Action: this compound in Sanger Sequencing
The function of this compound in Sanger sequencing is based on its ability to terminate DNA synthesis. Unlike a regular deoxynucleotide (dNTP), a dideoxynucleotide (ddNTP) lacks a hydroxyl group at the 3' position of the sugar moiety. This 3'-OH group is essential for the formation of a phosphodiester bond with the next incoming nucleotide. When DNA polymerase incorporates a this compound into a growing DNA strand, the absence of the 3'-OH group prevents further elongation, resulting in a chain-terminated fragment.
Caption: Mechanism of this compound-induced chain termination in Sanger sequencing.
By including a low concentration of this compound in the sequencing reaction along with the four standard dNTPs, a population of DNA fragments is generated, each terminating at a different cytosine position. When these fragments are separated by size using capillary electrophoresis, the sequence of the DNA can be determined.
Conclusion
The selection of high-quality reagents is a critical step in ensuring the success of molecular biology research. This guide provides a comprehensive framework for the systematic evaluation of commercial this compound reagents. By performing the outlined experiments and analyzing the data in a structured manner, researchers can make informed decisions and select the this compound reagent that best meets the requirements of their specific applications, ultimately contributing to the generation of reliable and reproducible scientific data.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of DDCTP
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2',3'-Dideoxycytidine-5'-triphosphate (DDCTP) is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₆N₃O₁₂P₃ |
| Molecular Weight | 451.16 g/mol |
| CAS Number | 66004-77-1 |
| Appearance | Varies; can be a solution in water or a powder.[1] |
| Solubility | Soluble in water.[1] |
| Storage Temperature | -20°C.[1] |
| Purity | Typically ≥90% or ≥98% (HPLC).[1] |
Hazard Assessment and Safety Precautions
However, in the absence of a specific SDS for this compound, it is prudent to handle it as a chemical of unknown toxicity and to follow standard laboratory chemical safety procedures.
Personal Protective Equipment (PPE) to be worn when handling this compound:
-
Safety glasses or goggles
-
Globo
-
Laboratory coat
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general laboratory waste guidelines.
Experimental Protocol: this compound Waste Disposal
Objective: To safely dispose of pure this compound and this compound-containing solutions.
Materials:
-
Designated chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE)
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microcentrifuge tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. If this compound is part of a reaction mixture, the disposal protocol for the most hazardous component of the mixture should be followed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "2',3'-Dideoxycytidine-5'-triphosphate," the concentration (if applicable), and the date.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
-
Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow your institution's specific procedures for waste pickup.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the affected area with a suitable solvent (e.g., water), and collect all cleanup materials in the designated this compound waste container.
-
Disposal of this compound in Biological Waste
This compound is commonly used in Sanger sequencing, and the resulting waste may be considered biological waste if it contains recombinant DNA or other biological agents. In such cases, the waste must be decontaminated before disposal.
Experimental Protocol: Decontamination of this compound-Containing Biological Waste
Objective: To decontaminate liquid biological waste containing this compound prior to disposal.
Materials:
-
10% bleach solution (or other approved disinfectant)
-
Appropriate waste container for treated biohazardous waste
Procedure:
-
Chemical Disinfection:
-
To the liquid waste containing this compound, add a 10% bleach solution to achieve a final concentration of at least 10% bleach.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete disinfection.
-
-
Disposal of Treated Waste:
-
After disinfection, the treated liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations. Consult your institution's EHS guidelines for confirmation.
-
Solid waste (e.g., contaminated gels) should be placed in the appropriate biohazardous waste stream for autoclaving and disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
